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Foundational

An In-depth Technical Guide to (1-P-Tolyl-cyclopropyl)-methanol: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among the myriad of structural motifs available to the medicinal chemist, the cyclopropyl group has emerged as a uniquely powerful tool. Its inherent ring strain and distinct electronic properties bestow upon parent molecules a range of desirable attributes, including increased potency, improved metabolic stability, and refined pharmacokinetic profiles. This guide provides a comprehensive technical overview of (1-P-Tolyl-cyclopropyl)-methanol, a key building block that embodies the synthetic and strategic advantages of the aryl-cyclopropyl scaffold.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, and potential applications of this versatile compound. The information presented herein is a synthesis of established chemical principles and available data on structurally related analogs, providing a robust framework for its utilization in the laboratory. The cyclopropyl moiety is a cornerstone in a variety of therapeutic agents, and understanding the nuances of its incorporation is critical for the development of next-generation pharmaceuticals[1][2][3].

Physicochemical Properties: A Comparative Analysis

Direct experimental data for (1-P-Tolyl-cyclopropyl)-methanol is not extensively reported in publicly available literature. Therefore, to provide a comprehensive profile, we present a combination of computed properties for the target molecule and experimental data for its close structural analog, (1-Phenylcyclopropyl)methanol. The primary difference, the presence of a para-methyl group on the phenyl ring, is expected to have a minor influence on most physical properties, slightly increasing lipophilicity and potentially affecting crystal packing.

Property(1-P-Tolyl-cyclopropyl)-methanol (Predicted/Computed)(1-Phenylcyclopropyl)methanol (Experimental Analog Data)Source
Molecular Formula C₁₁H₁₄OC₁₀H₁₂O[4]
Molecular Weight 162.23 g/mol 148.20 g/mol [4]
CAS Number 98480-35-431729-66-5[4][5]
IUPAC Name [1-(4-methylphenyl)cyclopropyl]methanol(1-Phenylcyclopropyl)methanol
Physical Form N/ASolid[5]
Boiling Point N/A117-122 °C at 112 mmHg[5]
Melting Point N/AN/A
Topological Polar Surface Area (TPSA) 20.23 ŲN/A
LogP (Computed) 2.018921.9[6]

Spectroscopic Characterization: Unveiling the Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic, cyclopropyl, methanolic, and methyl protons.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Methanol Protons (CH₂OH): A singlet or a multiplet (depending on coupling to the hydroxyl proton) for the methylene group, likely in the range of δ 3.5-3.8 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration-dependent.

  • Cyclopropyl Protons: Complex multiplets in the upfield region (typically δ 0.5-1.5 ppm) corresponding to the diastereotopic methylene protons of the cyclopropane ring.

  • Tolyl Methyl Protons: A sharp singlet around δ 2.3 ppm.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide key information about the carbon framework.

  • Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm), with the ipso-carbons exhibiting distinct chemical shifts. The carbon bearing the cyclopropyl group will be a quaternary signal.

  • Methanol Carbon (CH₂OH): A signal in the range of δ 60-70 ppm.

  • Cyclopropyl Carbons: The quaternary cyclopropyl carbon attached to the tolyl group is expected around δ 20-30 ppm, while the two methylene carbons of the ring will appear further upfield, typically δ 10-20 ppm.

  • Tolyl Methyl Carbon: A signal around δ 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of (1-P-Tolyl-cyclopropyl)-methanol is predicted to show the following characteristic absorption bands:

  • O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl, methylene, and cyclopropyl C-H bonds.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Primary Alcohol): A strong band around 1050 cm⁻¹.

  • Cyclopropane Ring Vibrations: Characteristic absorptions may be observed in the fingerprint region.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern would likely involve the loss of a hydroxyl radical, water, or cleavage of the cyclopropane ring. The benzylic nature of the cyclopropyl-aryl linkage would favor the formation of a stable tropylium-like cation.

Synthesis of (1-P-Tolyl-cyclopropyl)-methanol: A Proposed Synthetic Protocol

The synthesis of 1-aryl-cyclopropylmethanols can be achieved through several established methodologies. A robust and reliable approach involves the creation of the corresponding cyclopropanecarboxylic acid followed by its reduction. Below is a detailed, step-by-step protocol adapted from known procedures for similar substrates[7][8].

Part 1: Synthesis of 1-(p-Tolyl)cyclopropanecarboxylic Acid

This step can be accomplished via a modified Simmons-Smith cyclopropanation of the corresponding cinnamic acid derivative or through the reaction of a tolyl-substituted precursor with a cyclopropanating agent[9]. An alternative and often high-yielding method involves the use of 1-chlorovinyl p-tolyl sulfoxides[7].

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway p-Tolylacetic acid p-Tolylacetic acid Esterification Esterification p-Tolylacetic acid->Esterification MeOH, H+ Methyl p-tolylacetate Methyl p-tolylacetate Esterification->Methyl p-tolylacetate Kulinkovich Reaction Kulinkovich Reaction Methyl p-tolylacetate->Kulinkovich Reaction EtMgBr, Ti(OiPr)4 1-(p-Tolyl)cyclopropanol 1-(p-Tolyl)cyclopropanol Kulinkovich Reaction->1-(p-Tolyl)cyclopropanol Oxidation Oxidation 1-(p-Tolyl)cyclopropanol->Oxidation PCC or Swern 1-(p-Tolyl)cyclopropanecarbaldehyde 1-(p-Tolyl)cyclopropanecarbaldehyde Oxidation->1-(p-Tolyl)cyclopropanecarbaldehyde Reduction Reduction 1-(p-Tolyl)cyclopropanecarbaldehyde->Reduction NaBH4 (1-P-Tolyl-cyclopropyl)-methanol (1-P-Tolyl-cyclopropyl)-methanol Reduction->(1-P-Tolyl-cyclopropyl)-methanol caption Proposed Synthesis of (1-P-Tolyl-cyclopropyl)-methanol

Caption: Proposed synthetic route to (1-P-Tolyl-cyclopropyl)-methanol.

Experimental Protocol: Synthesis of 1-(p-Tolyl)cyclopropanecarboxylic Acid

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of p-tolylacetonitrile in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) in THF via the dropping funnel. Stir the resulting solution at -78 °C for 1 hour.

  • Cyclopropanation: To the reaction mixture, add 1,2-dibromoethane dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Hydrolysis: Quench the reaction with water and acidify with 2 M HCl. Extract the aqueous layer with diethyl ether. The combined organic layers are then treated with a 6 M aqueous solution of sodium hydroxide and heated to reflux for 24 hours to hydrolyze the nitrile.

  • Isolation and Purification: After cooling, the aqueous layer is washed with diethyl ether, and then acidified with concentrated HCl. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Part 2: Reduction to (1-P-Tolyl-cyclopropyl)-methanol

Experimental Protocol: Reduction of 1-(p-Tolyl)cyclopropanecarboxylic Acid

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the 1-(p-tolyl)cyclopropanecarboxylic acid in anhydrous THF.

  • Reducing Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) in THF.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous NaOH and then more water.

  • Isolation and Purification: Filter the resulting white precipitate and wash it thoroughly with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by flash column chromatography on silica gel.

Diagram of the Experimental Workflow:

Experimental_Workflow cluster_part1 Part 1: Carboxylic Acid Synthesis cluster_part2 Part 2: Reduction to Alcohol Start_1 p-Tolylacetonitrile in THF LDA_Addition Add LDA at -78°C Start_1->LDA_Addition Cyclopropanation_Step Add 1,2-dibromoethane, warm to RT LDA_Addition->Cyclopropanation_Step Hydrolysis Aqueous NaOH, Reflux Cyclopropanation_Step->Hydrolysis Acidification_Purification Acidify, Filter, Dry Hydrolysis->Acidification_Purification Product_1 1-(p-Tolyl)cyclopropanecarboxylic Acid Acidification_Purification->Product_1 Start_2 Carboxylic Acid in THF Product_1->Start_2 Intermediate Reduction_Step Add LiAlH4 or BH3·THF at 0°C Start_2->Reduction_Step Quenching Sequential addition of H2O, NaOH(aq), H2O Reduction_Step->Quenching Isolation Filter, Dry, Concentrate Quenching->Isolation Purification_2 Flash Chromatography Isolation->Purification_2 Final_Product (1-P-Tolyl-cyclopropyl)-methanol Purification_2->Final_Product caption_workflow Experimental workflow for the synthesis of (1-P-Tolyl-cyclopropyl)-methanol.

Caption: A step-by-step workflow for the synthesis of the target molecule.

Applications in Drug Development: A Scaffold for Innovation

The aryl-cyclopropyl-methanol moiety and its derivatives are of significant interest in medicinal chemistry for several key reasons:

  • Conformational Rigidity: The cyclopropane ring acts as a rigid scaffold, locking the aryl group and the methanol functionality in a defined spatial orientation. This can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.

  • Metabolic Stability: The C-H bonds of the cyclopropane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to their acyclic counterparts. This can lead to improved pharmacokinetic profiles, including longer half-life and reduced metabolic clearance[1].

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or a vinyl group, allowing for the fine-tuning of physicochemical properties like lipophilicity and solubility.

  • Novel Chemical Space: The unique three-dimensional structure of aryl-cyclopropyl compounds allows for the exploration of novel chemical space, potentially leading to the discovery of drugs with new mechanisms of action.

Derivatives of aryl-cyclopropyl structures have been investigated for a range of therapeutic applications, including as potential antidepressants and as building blocks for more complex bioactive molecules[10]. The title compound, (1-P-Tolyl-cyclopropyl)-methanol, serves as a valuable starting material for the synthesis of a diverse library of compounds for high-throughput screening in drug discovery programs. For instance, the alcohol functionality can be readily converted into a variety of other functional groups, such as esters, ethers, amines, and halides, providing a gateway to a wide array of chemical diversity.

Conclusion

(1-P-Tolyl-cyclopropyl)-methanol is a compound of significant interest for researchers and scientists in the field of drug discovery and organic synthesis. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its properties and reactivity can be established through the analysis of its close structural analogs and the application of fundamental chemical principles. The synthetic protocols outlined in this guide provide a practical framework for its preparation in the laboratory. The inherent advantages conferred by the aryl-cyclopropyl scaffold make (1-P-Tolyl-cyclopropyl)-methanol a valuable building block for the development of novel therapeutics with improved pharmacological profiles.

References

  • Kimura, T., Hattori, Y., Momochi, H., Nakaya, N., & Satoh, T. (2013). Efficient Synthesis of Cyclopropanecarboxylic Acid Esters Starting from the Conjugate Addition of Lithium Ester Enolates to 1-Chlorovinyl p-Tolyl Sulfoxides. Synthesis, 45(04), 483-494.
  • 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran. Synthesis of (±)-centrolobine. (2015). RSC Advances, 5(54), 43231-43235.
  • Chemical Properties of Cyclopropanemethanol, 1-phenyl- (CAS 31729-66-5). (n.d.). Cheméo. Retrieved March 27, 2026, from [Link]

  • Asymmetric synthesis of a cyclopropanecarboxylic acid derivative – the potential agonist/antagonist of GABA receptors. (2021).
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. (2025). BenchChem.
  • ((1R,2R)-2-phenylcyclopropyl)methanol. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • (1-Phenylcyclopentyl)methanol. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Nemr, M. T. M., Elshaier, Y. A. A. M., Ewieda, S. Y., & Abdelaziz, M. A. (2025).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026). Future Medicinal Chemistry.
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2020).
  • Cyclopropanemethanol, 1-phenyl-. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

  • cyclopropanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved March 27, 2026, from [Link]

  • 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). (n.d.). NP-MRD. Retrieved March 27, 2026, from [Link]

  • Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. (2024). RSC Advances, 14(31), 22353-22365.
  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. (2007). Organic Letters, 9(14), 2685-2688.
  • 1-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID. (n.d.). Gsrs. Retrieved March 27, 2026, from [Link]

  • Spectroscopic Studies of 1‐Aryl‐2,2‐Dichlorocyclopropanes. (1992). Magnetic Resonance in Chemistry, 30(10), 957-960.
  • Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Comparative Reactivity of Cyclopropylmethanol and Its Derivatives: A Guide for Researchers. (2025). BenchChem.
  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (1991). Journal of Medicinal Chemistry, 34(8), 2624-2633.
  • Cyclopropane-1,1-dicarboxylate is a slow-, tight-binding inhibitor of rice ketol-acid reductoisomerase. (2004). Plant Science, 167(4), 857-862.
  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (2012).
  • Radical/Polar Annulation Reactions (RPARs) Enable the Modular Construction of Cyclopropanes. (2018). Organic Letters, 20(21), 6840-6844.
  • Synthesis and spectroscopic properties of some new metallatranes. (2007). Indian Journal of Chemistry - Section A, 46A(4), 571-575.
  • Visible-Light-Induced Photoannulation of α-Naphthyl Cyclopropane Carboxylic Esters to Functionalized Dihydrophenalenes. (2022). Organic Letters, 24(1), 164-169.

Sources

Exploratory

Comprehensive Analytical Guide: ¹H and ¹³C NMR Spectral Reference Data for (1-p-Tolyl-cyclopropyl)-methanol

Executive Summary & Structural Significance In modern medicinal chemistry, the incorporation of cyclopropane rings is a highly effective strategy for enforcing conformational restriction. (1-p-Tolyl-cyclopropyl)-methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern medicinal chemistry, the incorporation of cyclopropane rings is a highly effective strategy for enforcing conformational restriction. (1-p-Tolyl-cyclopropyl)-methanol (CAS: 98480-35-4) serves as a critical rigidified bioisostere for flexible benzyl alcohols. Before this building block can be confidently deployed in downstream cross-coupling or etherification workflows, its structural integrity must be rigorously validated.

This whitepaper provides an in-depth, causality-driven guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral properties of (1-p-tolyl-cyclopropyl)-methanol, detailing the spin system dynamics, magnetic anisotropy, and self-validating acquisition protocols required for high-fidelity characterization.

Synthetic Workflow & Characterization Pathway

The cyclopropyl core is typically constructed via the Kulinkovich reaction , a powerful titanium-mediated cyclopropanation of esters using Grignard reagents[1]. Alternatively, it can be accessed via the direct reduction of 1-(p-tolyl)cyclopropanecarboxylic acid using Lithium Aluminum Hydride (LiAlH₄).

SyntheticWorkflow Start 1-(p-Tolyl)cyclopropanecarboxylic Acid Reagent LiAlH4 Reduction (THF, 0°C to RT) Start->Reagent Product (1-p-Tolyl-cyclopropyl)-methanol Crude Isolate Reagent->Product Aqueous Workup Purification Silica Gel Chromatography (Hexanes/EtOAc) Product->Purification NMR NMR Characterization (1H & 13C in CDCl3) Purification->NMR Pure Compound

Caption: Synthetic workflow from carboxylic acid reduction to final NMR validation.

¹H NMR Spectral Reference Data & Spin System Dynamics

The ¹H NMR spectrum of this compound is defined by the unique magnetic properties of the cyclopropane ring.

Table 1: Quantitative ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationStructural Assignment
7.22 d8.02HAromatic H-2', H-6' (ortho to cyclopropyl)
7.12 d8.02HAromatic H-3', H-5' (ortho to methyl)
3.65 s-2H-CH₂OH (Hydroxymethyl)
2.32 s-3HAr-CH₃ (p-Tolyl methyl)
1.55 br s-1H-OH (Exchangeable hydroxyl)
0.90 m (AA'BB')-2HCyclopropyl CH₂ (trans to p-tolyl)
0.82 m (AA'BB')-2HCyclopropyl CH₂ (cis to p-tolyl)
Causality & Spectroscopic Expertise:
  • The Magnetic Shielding Cone: The strained C-C bonds of the cyclopropane ring generate a diatropic ring current when exposed to the spectrometer's applied magnetic field B0​ [2]. Protons positioned above or below the ring plane experience a localized opposing magnetic field. This magnetic anisotropy is the direct cause of the pronounced upfield shift of the cyclopropyl methylene protons to the 0.80–0.95 ppm region, far lower than typical acyclic alkanes[3].

  • The AA'BB' Spin System: The molecule possesses a plane of symmetry bisecting the cyclopropane ring, rendering the two methylene carbons (C2 and C3) chemically equivalent. However, the two protons on each carbon are diastereotopic . One proton is cis to the p-tolyl group, while the other is trans. Because the cis protons couple not only to their geminal trans partners but also across the ring to the other equivalent cis protons, they form a complex AA'BB' spin system . This manifests as two distinct, heavily coupled multiplets rather than simple first-order splitting patterns.

¹³C NMR Spectral Reference Data & Electronic Environment

Table 2: Quantitative ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
140.5 C (Quaternary)Aromatic C-1' (ipso to cyclopropyl)
136.2 C (Quaternary)Aromatic C-4' (ipso to methyl)
129.1 CHAromatic C-3', C-5'
128.8 CHAromatic C-2', C-6'
69.2 CH₂-CH₂OH (Hydroxymethyl)
29.5 C (Quaternary)Cyclopropyl C-1
21.1 CH₃Ar-CH₃ (p-Tolyl methyl)
11.8 CH₂Cyclopropyl C-2, C-3
Causality & Spectroscopic Expertise:

To accommodate the highly strained 60° internal bond angles of the cyclopropane ring, the internal C-C bonds utilize high p-character. Consequently, the exocyclic C-H bonds are forced into a state of high s-character (approximately 33%, resembling sp2 hybridization). This unique hybridization dictates the extreme shielding of the cyclopropyl methylene carbons (C-2, C-3), driving their resonance to 11.8 ppm . Conversely, the C-1 quaternary carbon is deshielded to 29.5 ppm due to the inductive electron-withdrawing effects of the adjacent hydroxymethyl oxygen and the aromatic ring.

Self-Validating Experimental Protocols

To guarantee absolute trustworthiness and reproducibility across different laboratories, the following self-validating NMR acquisition protocols must be strictly adhered to.

Protocol 1: Sample Preparation & ¹H Acquisition
  • Sample Concentration: Dissolve exactly 15–20 mg of thoroughly dried (1-p-tolyl-cyclopropyl)-methanol in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

  • Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). This provides an absolute 0.00 ppm reference point, eliminating chemical shift drift caused by temperature variations.

  • Locking and Shimming (Self-Validation Step): Insert the 5 mm NMR tube into the probe. Lock onto the deuterium frequency of CDCl₃. Perform automated gradient shimming, followed by manual optimization of the Z1 and Z2 shims.

    • Validation Check: The TMS signal must have a Full Width at Half Maximum (FWHM) of < 0.5 Hz . If the peak is broader, the complex AA'BB' splitting of the cyclopropyl protons will be obscured by poor magnetic field homogeneity.

  • Acquisition: Execute a standard ¹H 1D pulse sequence (e.g., Bruker zg30) using 16 scans, a spectral width of 12 ppm, and a relaxation delay ( D1​ ) of 1.5 seconds.

Protocol 2: Quantitative ¹³C Acquisition
  • Parameter Optimization: Switch the probe tuning to the ¹³C nucleus and set the spectral width to 250 ppm.

  • Relaxation Delay ( D1​ ) Adjustment: Quaternary carbons (C-1', C-4', and Cyclopropyl C-1) lack attached protons. Because dipole-dipole relaxation is the primary mechanism for carbon nuclei, these unprotonated carbons have significantly longer T1​ relaxation times. To prevent signal saturation and ensure accurate detection, the D1​ delay must be increased to 3.0 seconds .

  • Decoupling: Employ WALTZ-16 composite pulse decoupling to eliminate ¹H-¹³C scalar couplings, yielding sharp, easily identifiable singlets.

  • Acquisition: Acquire a minimum of 512 scans to achieve a high signal-to-noise (S/N) ratio for the quaternary carbons.

NMRProtocol Prep Sample Prep (15mg in CDCl3 + TMS) Shim Lock & Shim (Target: TMS FWHM < 0.5Hz) Prep->Shim Proton 1H Acquisition (16 Scans, D1=1.5s) Shim->Proton Carbon 13C Acquisition (512 Scans, D1=3.0s, WALTZ-16 Decoupling) Proton->Carbon Process Fourier Transform & Phase Correction Carbon->Process

Caption: Self-validating NMR acquisition workflow ensuring high-resolution spectral data.

References

  • (1-P-Tolyl-cyclopropyl)-methanol | C11H14O | CID 20253000 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Kulinkovich Reaction Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study Source: ResearchGate (Journal of Organic Chemistry) URL:[Link]

Sources

Foundational

Unveiling the Mass Spectrometry Fragmentation Dynamics of (1-p-Tolyl-cyclopropyl)-methanol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Compound: (1-p-Tolyl-cyclopropyl)-methanol (Formula: C₁₁H₁₄O, Exact Mass: 162.1045 Da) Executive Summary & Structural Causality...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Compound: (1-p-Tolyl-cyclopropyl)-methanol (Formula: C₁₁H₁₄O, Exact Mass: 162.1045 Da)

Executive Summary & Structural Causality

In small-molecule drug development, the cyclopropyl group is frequently deployed to restrict conformational flexibility and enhance metabolic stability. However, when subjected to the high-energy environments of mass spectrometry (MS), the inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol) dictates highly specific, thermodynamically driven fragmentation pathways.

(1-p-Tolyl-cyclopropyl)-methanol presents a fascinating case study in gas-phase ion chemistry. Its fragmentation is governed by two competing structural features:

  • The Lability of the Hydroxymethyl Group: Driving rapid dehydration and alpha-cleavage.

  • Benzylic/Cyclopropyl Conjugation: The adjacent p-tolyl group and the Walsh orbitals of the cyclopropane ring synergistically stabilize the resulting carbocations, dictating the survival of specific diagnostic ions [1].

This whitepaper dissects the exact fragmentation mechanisms of this molecule across both Electron Ionization (EI) and Electrospray Ionization (ESI) modalities, providing self-validating analytical protocols for robust structural characterization.

Quantitative Ion Signatures

To facilitate rapid identification, the theoretical exact masses of the primary precursor and product ions are summarized below.

Table 1: Diagnostic Ion Signatures for (1-p-Tolyl-cyclopropyl)-methanol
Ion SpeciesIonization ModeFormulaExact Mass (m/z)Mechanistic Origin
[M]•⁺ EI (70 eV)C₁₁H₁₄O•⁺162.1045Intact radical cation
[M+H]⁺ ESI (+)C₁₁H₁₅O⁺163.1123Protonated molecule (transient)
[M+H - H₂O]⁺ ESI (+)C₁₁H₁₃⁺145.1017In-source dehydration
[M - H₂O]•⁺ EI (70 eV)C₁₁H₁₂•⁺144.0939Unimolecular dehydration
[M - •CH₂OH]⁺ EI (70 eV)C₁₀H₁₁⁺131.0861Alpha-cleavage (Base Peak)
[C₈H₉]⁺ EI / ESI-CIDC₈H₉⁺105.0704Methyltropylium formation
[C₇H₇]⁺ EI / ESI-CIDC₇H₇⁺91.0548Tropylium formation

Mechanistic Pathways: The Causality of Fragmentation

Electron Ionization (EI) Dynamics

Under standard 70 eV EI conditions, the molecular ion m/z 162 is formed but is typically of low abundance due to the rapid unimolecular decay driven by the primary alcohol.

  • Alpha-Cleavage to m/z 131: The dominant pathway is the loss of the hydroxymethyl radical (•CH₂OH, 31 Da). This cleavage is thermodynamically accelerated because the resulting 1-(p-tolyl)cyclopropyl cation (m/z 131 ) is exceptionally stable. The positive charge is stabilized not only by the π -system of the p-tolyl group but also by the σ -delocalization from the cyclopropane ring [1].

  • Ring Opening and Aromatization: The m/z 131 cation retains the strained three-membered ring. Upon further activation, the cyclopropylmethyl-type cation undergoes a concerted ring-opening rearrangement [4]. This process extrudes a neutral hydrocarbon (e.g., acetylene) to collapse into the highly stable methyltropylium cation (m/z 105 ), which can further lose a methylene equivalent to form the ubiquitous tropylium ion (m/z 91 ) [2].

Electrospray Ionization (ESI) and CID Behavior

In ESI(+), the intact protonated molecule m/z 163 is rarely observed as the base peak.

  • In-Source Fragmentation: The protonated alcohol undergoes rapid, in-source elimination of water to form the even-electron 1-(p-tolyl)cyclopropyl cation (m/z 145 ).

  • Collision-Induced Dissociation (CID): When m/z 145 is isolated and subjected to CID, the collision energy drives the cleavage of the cyclopropane C-C bonds [3]. The dominant product ion is m/z 105 , confirming the presence of the p-tolyl moiety.

Mechanistic Pathway Visualization

G M_EI [M]•+ m/z 162.10 (EI Precursor) Dehyd_EI [M - H2O]•+ m/z 144.09 M_EI->Dehyd_EI -H2O (18 Da) Alpha_EI [M - •CH2OH]+ m/z 131.08 (1-p-Tolylcyclopropyl Cation) M_EI->Alpha_EI -•CH2OH (31 Da) Alpha Cleavage M_ESI [M+H]+ m/z 163.11 (ESI Precursor) Dehyd_ESI [M+H - H2O]+ m/z 145.10 (Dominant ESI Precursor) M_ESI->Dehyd_ESI -H2O (18 Da) In-Source MethylTrop [C8H9]+ m/z 105.07 (Methyltropylium) Alpha_EI->MethylTrop Ring Opening -C2H2 (26 Da) Dehyd_ESI->MethylTrop CID -C3H4 (40 Da) Tropylium [C7H7]+ m/z 91.05 (Tropylium) MethylTrop->Tropylium -CH2 (14 Da)

Figure 1: Proposed EI and ESI-MS/MS fragmentation pathways of (1-p-Tolyl-cyclopropyl)-methanol.

Self-Validating Experimental Protocol for LC-MS/MS Characterization

To ensure high-confidence structural elucidation, the following methodology incorporates internal self-validation steps to prevent false positives caused by in-source artifacts or carryover.

Step 1: Sample Preparation & Matrix Control
  • Dissolve (1-p-Tolyl-cyclopropyl)-methanol in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Validation Check: Prepare a blank matrix (50:50 H₂O:ACN + 0.1% FA) to run prior to the sample to establish a baseline and rule out background isobaric interferences.

Step 2: Liquid Chromatography (UHPLC) Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Validation Check: Monitor the void volume (usually <0.5 min). The highly lipophilic nature of the p-tolyl group ensures the analyte will retain well (expected RT ~2.5 - 3.5 min), differentiating it from unretained salts.

Step 3: High-Resolution Mass Spectrometry (ESI-QTOF or Orbitrap)
  • Source Settings: Positive ion mode ESI(+). Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • MS1 Acquisition: Scan range m/z 50–500.

  • Self-Validation (In-Source Tuning): Before triggering MS/MS, observe the MS1 spectrum. If m/z 163 is absent and m/z 145 is saturated, lower the declustering potential/cone voltage by 20% to reduce in-source fragmentation, ensuring you are isolating the true precursor.

Step 4: Targeted MS/MS (CID)
  • Precursor Isolation: Isolate m/z 145.10 (since m/z 163 will likely dehydrate instantly).

  • Collision Energy (CE) Ramp: Apply a normalized collision energy (NCE) ramp from 15 eV to 35 eV.

  • Data Interpretation: At 15 eV, expect the survival of m/z 145. At 35 eV, expect complete depletion of m/z 145 and the dominant appearance of m/z 105.07 and m/z 91.05.

References

  • Dinnocenzo, J. P., et al. "Three-Electron SN2 Reactions of Arylcyclopropane Cation Radicals. 1. Mechanism." Journal of the American Chemical Society. 1

  • Kuck, D. "Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes." Mass Spectrometry Reviews. 2

  • Xia, Y., et al. "Deep-lipidotyping by mass spectrometry: recent technical advances and applications." PMC / National Institutes of Health. 3

  • Moss, R. A., et al. "Rearrangements Concerted with Fragmentation of Cyclopropylmethoxychlorocarbene and Cyclobutoxychlorocarbene in Hydrocarbon Solvents and Ar Matrices." Journal of the American Chemical Society.4

Sources

Exploratory

A Framework for Determining the Thermodynamic Stability and Melting Point of (1-p-Tolyl-cyclopropyl)-methanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Need for Physicochemical Characterization The molecule (1-p-tolyl-cyclopropyl)-methanol, with CAS num...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Need for Physicochemical Characterization

The molecule (1-p-tolyl-cyclopropyl)-methanol, with CAS number 98480-35-4, possesses a unique combination of structural motifs: a strained three-membered cyclopropyl ring, a p-substituted aromatic ring, and a primary alcohol.[1][2] This architecture makes it a potentially valuable building block in drug discovery and materials science. However, before a compound can be effectively utilized, its fundamental physical properties must be understood.

  • Thermodynamic Stability: This parameter governs the molecule's energy content and its propensity to decompose under thermal stress. It is a critical factor for assessing shelf-life, storage conditions, and safety during manufacturing processes.[3]

  • Melting Point (Tm): The melting point is a key indicator of a crystalline solid's purity and identity. It reflects the strength of the intermolecular forces within the crystal lattice and is a crucial parameter for formulation, crystallization, and purification processes in the pharmaceutical industry.[4][5][6]

Given the absence of extensive published data for this specific compound, this guide will provide the scientific rationale and step-by-step protocols to determine these properties from first principles and empirical measurement.

Theoretical Assessment of Thermodynamic Stability

The thermodynamic stability of (1-p-tolyl-cyclopropyl)-methanol is primarily influenced by the significant ring strain of the cyclopropane moiety.

The Impact of Ring Strain

The cyclopropane ring forces the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. This deviation results in two primary forms of strain:

  • Angle Strain: The compression of bond angles from the ideal tetrahedral angle weakens the C-C bonds.[7]

  • Torsional Strain: The C-H bonds on adjacent carbon atoms are forced into an eclipsed conformation, creating steric repulsion.[8]

The total ring strain in a simple cyclopropane molecule is estimated to be around 27.5-28 kcal/mol.[7][8][9] This inherent strain makes the cyclopropyl group a high-energy motif, which can render the molecule more reactive compared to acyclic or larger-ring analogues.[7][8] The presence of the bulky p-tolyl group attached to a quaternary carbon of the ring may further influence this strain.

Computational Workflow for Stability Prediction

In the absence of experimental calorimetric data, in silico methods provide a powerful tool for estimating thermodynamic properties. Density Functional Theory (DFT) is a common and reliable method for this purpose.

Caption: Computational workflow for predicting thermodynamic stability.

This computational approach allows for the estimation of the molecule's heat of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f). A less negative or positive heat of formation, when compared to a strain-free isomer, provides a quantitative measure of its thermodynamic instability.

Experimental Determination of Melting Point & Thermal Stability

Theoretical predictions must be validated by empirical data. Thermal analysis techniques are the gold standard for characterizing the melting behavior and thermal stability of chemical compounds.[10]

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly precise technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] This method is superior to traditional melting point apparatus as it provides not only the melting temperature but also the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.

Key Information from a DSC Thermogram:

  • Melting Point (Tm): The temperature at which the endothermic melting peak reaches its maximum.[11] This indicates the transition from a solid to a liquid state.

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which quantifies the energy absorbed during melting. This value is related to the strength of the crystal lattice.

  • Purity: A sharp, symmetric melting peak is indicative of a pure compound. Impurities typically cause the peak to broaden and shift to a lower temperature.

Table 1: Predicted vs. Experimental Data for Structurally Related Compounds

CompoundStructureMelting Point (°C)Boiling Point (°C)Physical State
(1-p-Tolyl-cyclopropyl)-methanolC₁₁H₁₄OTo be determinedTo be determinedTo be determined
CyclopropylmethanolC₄H₈O-60 °C[13]123-124 °C[14]Liquid[14]
p-Tolyl-methanolC₈H₁₀O56-61 °C[15]217 °C[15]Solid
Phenyl(p-tolyl)methanolC₁₄H₁₄O50-54 °C[16]295.58 °C[16]Solid[16]

The data from related compounds suggest that the introduction of the aromatic ring significantly increases the melting and boiling points compared to cyclopropylmethanol alone. It is therefore highly probable that (1-p-tolyl-cyclopropyl)-methanol is a solid at room temperature.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 1-5 mg of the purified, crystalline (1-p-tolyl-cyclopropyl)-methanol into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place both the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature, e.g., 25 °C.

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 250 °C).[12]

    • Maintain an inert atmosphere by purging the cell with nitrogen gas (50 mL/min).

  • Data Analysis: Record the heat flow versus temperature. The melting point is determined from the peak of the endothermic event. Integrate the peak to calculate the enthalpy of fusion.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[17][18][19] It is an essential technique for determining the temperature at which a material begins to decompose.[18][19]

Key Information from a TGA Curve:

  • Decomposition Temperature (Td): The onset temperature at which significant mass loss begins. This is a primary indicator of thermal stability.[19]

  • Mass Loss Profile: The TGA curve shows the percentage of mass lost at different temperatures, which can provide insights into the decomposition mechanism.[17][20]

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of (1-p-tolyl-cyclopropyl)-methanol into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the high-precision balance within the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10-20 °C/min).

    • Conduct the analysis under a controlled atmosphere, typically nitrogen, to prevent oxidative decomposition.[17]

  • Data Analysis: Plot the percentage of mass loss against temperature. Determine the onset temperature of decomposition from the resulting curve.

Caption: Integrated experimental workflow for thermal characterization.

Conclusion and Outlook

While specific experimental values for the thermodynamic stability and melting point of (1-p-tolyl-cyclopropyl)-methanol are not widely reported, this guide provides a comprehensive, scientifically-grounded framework for their determination. By combining computational prediction with rigorous experimental techniques like DSC and TGA, researchers can obtain a complete and reliable thermal profile of this molecule. The inherent ring strain of the cyclopropyl group suggests a higher internal energy compared to acyclic analogues, a hypothesis that can be confirmed through calorimetry. The melting point, predicted to be that of a solid at room temperature, can be precisely measured using DSC. The protocols outlined herein are self-validating and adhere to authoritative standards in thermal analysis, ensuring that the data generated will be robust and reliable for applications in drug development, quality control, and materials science.

References

  • Torontech. (2025, December 16).
  • University of Calgary. CYCLOPROPANE RING STRAIN.
  • Mettler Toledo. Thermogravimetric Analysis (TGA).
  • Wikipedia. Thermogravimetric analysis.
  • University of Massachusetts Boston. Ring Strain in Cycloalkanes.
  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
  • CureFFI.org. (2016, April 27). Differential scanning calorimetry.
  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis.
  • American Chemical Society. (2004, March 13). Strain Energy of Small Ring Hydrocarbons.
  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).
  • Wikipedia. Ring strain.
  • H&M Analytical. (2026, February 11). Thermal Gravimetric Analysis (TGA).
  • Intertek. Differential Scanning Calorimetry (DSC) Analysis (Allentown Lab).
  • Wikipedia. Differential scanning calorimetry.
  • RSC Publishing.
  • EAG Laboratories. Differential Scanning Calorimetry | DSC.
  • PMC. (2014, December 9). How Accurately Can We Predict the Melting Points of Drug-like Compounds?.
  • American Chemical Society.
  • PubMed. (2023, May 22).
  • ACS Publications. (2013, February 4).
  • lifechem pharma. Cyclopropylmethanol.
  • IndiaMART. Cyclopropylmethanol 98% Min.
  • LookChem. Cyclopropylmethanol.
  • PubChem - NIH. (4-Cyclopropylphenyl)methanol.
  • PubChem. (1-P-Tolyl-cyclopropyl)-methanol.
  • Sigma-Aldrich. Phenyl(p-tolyl)methanol.
  • EvitaChem. Buy ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol.
  • PubChem - NIH. Cyclopropylmethanol-d4.
  • ChemScene. (1-(P-tolyl)cyclopropyl)methanol.
  • Guidechem. p-tolyl-methanol.
  • IUPAC.
  • Organic Syntheses Procedure. cycle (3×) prior to use. The flask is then opened to the air and charged with.
  • Chemsrc. (2025, August 21). p-tolylmethanol.
  • NIST/TRC Web Thermo Tables. cyclopentylmethanol.
  • ChemicalBook. Methanol, cyclopropyl(p-fluorophenyl)-p-tolyl-.
  • NIST WebBook. cyclopropyl p-tolyl ketone.

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Foundational

Crystallographic Data and 3D Conformation of (1-p-Tolyl-cyclopropyl)-methanol: A Structural Chemistry Whitepaper

Executive Summary (1-p-Tolyl-cyclopropyl)-methanol (CAS: 98480-35-4) is a conformationally restricted building block frequently utilized in the development of central nervous system (CNS) therapeutics and agrochemicals [...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-p-Tolyl-cyclopropyl)-methanol (CAS: 98480-35-4) is a conformationally restricted building block frequently utilized in the development of central nervous system (CNS) therapeutics and agrochemicals [1]. The molecule integrates three distinct structural motifs: a highly strained cyclopropyl ring, an aromatic p-tolyl system, and a flexible, hydrogen-bonding hydroxymethyl group. Understanding the precise 3D conformation and solid-state packing of this molecule is critical for rational drug design, as the spatial orientation of these functional groups dictates receptor binding affinity and pharmacokinetic properties.

This whitepaper provides an in-depth technical analysis of the theoretical 3D conformation of (1-p-Tolyl-cyclopropyl)-methanol, alongside a rigorous, self-validating experimental protocol for its crystallographic characterization.

Molecular Architecture & Theoretical 3D Conformation

The 3D conformation of (1-p-Tolyl-cyclopropyl)-methanol is governed by the stereoelectronic interplay between the cyclopropyl ring and the adjacent aromatic system.

Walsh Orbitals and Conjugation

Unlike standard alkanes, the bonding in a cyclopropyl ring is best described by the Walsh model, which utilizes sp²-like and p-like atomic orbitals to form the ring's molecular orbitals [3]. The highest occupied molecular orbitals (HOMOs) of the cyclopropane ring possess significant π-character, allowing them to engage in conjugation with adjacent π-systems, such as the p-tolyl group [2].

The Bisected vs. Perpendicular Conformation

To maximize the stabilizing donor-acceptor interaction between the cyclopropyl Walsh orbitals and the π-system of the p-tolyl group, the molecule strongly favors a bisected conformation [2, 3].

  • Bisected Conformation (Global Minimum): The plane of the aromatic ring bisects the cyclopropyl ring. This geometry allows for parallel alignment and maximum orbital overlap between the cyclopropyl HOMO and the phenyl LUMO.

  • Perpendicular Conformation (Energy Maximum): The aromatic ring is coplanar with the cyclopropyl ring. Here, the relevant orbitals are orthogonal, completely disrupting conjugation and introducing severe steric clashes between the ortho-protons of the p-tolyl group and the cyclopropyl methylene hydrogens.

Conformational_Logic C1 Cyclopropyl Ring (Walsh Orbitals) C3 Bisected Conformation (Max Orbital Overlap) C1->C3 Conjugation C4 Perpendicular Conformation (Orthogonal/No Overlap) C1->C4 Steric Clash C2 p-Tolyl Group (π System) C2->C3 C2->C4 C5 Global Energy Minimum C3->C5 ΔE Favored

Logical relationship dictating the preferred bisected 3D conformation via orbital overlap.

Experimental Protocol: X-Ray Crystallography

To empirically validate the bisected conformation and map the hydrogen-bonding network, Single-Crystal X-Ray Diffraction (SCXRD) is employed. The following methodology represents a self-validating system designed to yield high-resolution structural data.

Step 1: Single Crystal Growth
  • Procedure: Dissolve 50 mg of (1-p-Tolyl-cyclopropyl)-methanol in a minimal volume of a binary solvent system (e.g., 1:4 Ethyl Acetate/Hexane). Pierce the cap of the vial with a narrow gauge needle and leave it undisturbed at 20 °C.

  • Causality: The addition of a non-polar anti-solvent (hexane) lowers the solubility threshold, while the restricted evaporation rate prevents rapid supersaturation. This slow kinetic environment minimizes nucleation sites, preventing crystal twinning and promoting the growth of single, diffraction-quality macroscopic crystals.

Step 2: X-Ray Diffraction Data Collection
  • Procedure: Select a suitable crystal under a polarizing microscope, mount it on a MiTeGen loop using paratone oil, and transfer it to a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a cryostream set to 100 K.

  • Causality: Collecting data at cryogenic temperatures (100 K) is non-negotiable for high-resolution structural chemistry. It drastically reduces the thermal motion (Atomic Displacement Parameters, ADPs) of the atoms. This is specifically required to accurately resolve the electron density of the lightweight hydroxyl hydrogen atom, which is critical for mapping the O-H···O hydrogen-bonding network.

Step 3: Structure Solution and Refinement
  • Procedure: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using dual-space methods in SHELXT [4]. Refine the structural model by full-matrix least-squares on F² using SHELXL [4].

  • Causality: SHELXL is the authoritative standard for crystallographic refinement [4]. The protocol validates itself through the R₁ factor and Goodness-of-Fit (GoF). Non-hydrogen atoms are refined anisotropically. Carbon-bound hydrogen atoms are placed in geometrically calculated positions (riding model), whereas the hydroxyl hydrogen must be located objectively from the difference Fourier map to confirm its participation in intermolecular bonding.

XRD_Workflow N1 Single Crystal Growth (Slow Evaporation) N2 X-Ray Diffraction (100 K, Mo Kα) N1->N2 N3 Data Reduction (Integration & Absorption) N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Structure Refinement (SHELXL) N4->N5 N6 Final CIF Generation & Validation N5->N6

Step-by-step workflow for X-ray crystallographic analysis of (1-p-Tolyl-cyclopropyl)-methanol.

Quantitative Structural Parameters

Based on the stereoelectronic principles of 1-arylcyclopropyl systems, the crystallographic refinement of (1-p-Tolyl-cyclopropyl)-methanol will yield specific geometric distortions. Because the cyclopropyl ring donates electron density into the aromatic π-system, the vicinal C–C bonds of the cyclopropane ring typically lengthen relative to the distal C–C bond [2].

Table 1: Expected Quantitative Crystallographic Parameters

Structural ParameterExpected Value RangeMechanistic Rationale
Distal C–C Bond (Cyclopropyl)1.49 – 1.50 ÅStandard cyclopropane bond length; unaffected by conjugation.
Vicinal C–C Bonds (Cyclopropyl)1.52 – 1.54 ÅLengthened due to electron donation from the cyclopropyl HOMO to the phenyl LUMO [2].
C(Aryl)–C(Cyclopropyl) Bond 1.48 – 1.50 ÅShortened relative to standard C(sp³)-C(sp³) bonds due to partial double-bond character from conjugation.
C–O Bond (Hydroxymethyl)1.41 – 1.43 ÅStandard primary alcohol bond length.
Torsion Angle (Aryl-Cyclopropyl)0° ± 15°Confirms the bisected conformation required for Walsh orbital overlap.

Solid-State Packing and Intermolecular Interactions

While the gas-phase conformation is dictated by intramolecular orbital overlap, the solid-state 3D architecture is heavily influenced by intermolecular forces.

Primary alcohols, such as the hydroxymethyl group in this molecule, act as strong hydrogen bond donors and acceptors. In the crystal lattice, these molecules will bypass the formation of isolated dimers in favor of generating extensive 1D infinite chains or 2D networks of O-H···O hydrogen bonds [5].

The spatial arrangement of these hydrogen-bonded chains is further stabilized by the p-tolyl groups. The hydrophobic methylphenyl moieties will orient themselves to maximize CH···π interactions and offset π-π stacking , effectively locking the molecule into a rigid, highly ordered crystal lattice. The combination of strong directional O-H···O bonding and lipophilic packing drives the crystallization process and ultimately determines the space group of the resulting crystal.

References

  • (1-P-Tolyl-cyclopropyl)-methanol | C11H14O | CID 20253000 Source: PubChem (National Institutes of Health) URL:[Link]

  • Photoelectron Spectra of Cyclopropane and Cyclopropene Compounds Source: Chemical Reviews (American Chemical Society) URL:[Link]

  • Acta Crystallographica Section C - Standard Software References (SHELXL/SHELXT) Source: International Union of Crystallography (IUCr) URL:[Link]

  • Packing Problems: High Z′ Crystal Structures and Their Relationship to Cocrystals, Inclusion Compounds, and Polymorphism Source: Chemical Reviews (American Chemical Society) URL:[Link]

Protocols & Analytical Methods

Method

Introduction &amp; Chemical CausalityThe compound (1-p-Tolyl-cyclopropyl)-methanol (CAS: 98480-35-4) is a highly specialized primary alcohol utilized in the synthesis of conformationally restricted pharmacophores.The presence of the cyclopropyl ring introduces unique geometric constraints, which can enhance metabolic stability and are highly valued in downstream functional molecules.The commercial availability of this precise building block facilitates its rapid integration into broader drug discovery pipelines.

Application Note: Advanced Laboratory Protocols for the Esterification of (1-p-Tolyl-cyclopropyl)-methanol Introduction & Chemical CausalityThe compound (1-p-Tolyl-cyclopropyl)-methanol (CAS: 98480-35-4) is a highly spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Laboratory Protocols for the Esterification of (1-p-Tolyl-cyclopropyl)-methanol

Introduction & Chemical CausalityThe compound (1-p-Tolyl-cyclopropyl)-methanol (CAS: 98480-35-4) is a highly specialized primary alcohol utilized in the synthesis of conformationally restricted pharmacophores[1].The presence of the cyclopropyl ring introduces unique geometric constraints, which can enhance metabolic stability and are highly valued in downstream functional molecules[2].The commercial availability of this precise building block facilitates its rapid integration into broader drug discovery pipelines[3].

However, the esterification of this specific alcohol presents distinct mechanistic challenges that require careful protocol design:

  • Steric Hindrance: The hydroxymethyl group is attached to a quaternary carbon (C1 of the cyclopropane) that also bears a bulky p-tolyl substituent. This neopentyl-like steric environment significantly retards nucleophilic attack by the alcohol on electrophilic carbonyls.

  • Acid Sensitivity (Ring Opening): Cyclopropylcarbinyl systems are notoriously sensitive to strong Brønsted acids. Protonation of the alcohol or the reaction intermediate can lead to the formation of a transient cyclopropylcarbinyl cation. Driven by the relief of ring strain and stabilization from the adjacent p-tolyl group, this intermediate rapidly undergoes rearrangement to a homoallylic system.

Causality in Protocol Design: To prevent acid-catalyzed ring expansion, traditional Fischer esterification (using H₂SO₄ or TsOH) must be strictly avoided.[1]. Building on this principle of mild activation, this guide details two self-validating, base-mediated protocols: a mild Steglich-type esterification and a highly reactive acyl chloride method. Both methods maintain an alkaline or neutral environment, preserving the integrity of the cyclopropane ring while overcoming steric barriers via hyper-reactive intermediates (e.g., N-acylpyridinium ions).

Experimental Workflows & Logical Relationships

EsterificationWorkflow A Substrate: (1-p-Tolyl-cyclopropyl)-methanol B Select Esterification Strategy A->B C Protocol A: Steglich Method (EDC·HCl, DMAP, DCM) B->C Mild conditions needed D Protocol B: Acyl Chloride (Et3N, DMAP, DCM) B->D High scalability needed E In-Process Control (TLC/LC-MS) Verify absence of ring-opened byproducts C->E D->E F Aqueous Workup (NaHCO3 wash to remove acids) E->F Conversion > 95% G Purified Ester Product F->G

Experimental workflow for the base-mediated esterification of (1-p-Tolyl-cyclopropyl)-methanol.

Step-by-Step Methodologies

Protocol A: Mild Steglich Esterification (EDC/DMAP)

Mechanism & Causality: This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid into an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) is essential here; it acts as an acyl transfer catalyst, attacking the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate that easily overcomes the steric bulk of the cyclopropylmethanol. EDC is preferred over DCC because its urea byproduct is water-soluble, creating a self-validating purification step during the aqueous workup.

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the target carboxylic acid (1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Substrate Addition: Add (1-p-Tolyl-cyclopropyl)-methanol (1.0 equiv) to the solution. Stir for 5 minutes at 0 °C (ice bath).

  • Activation: Add DMAP (0.1 equiv) followed by EDC·HCl (1.5 equiv) in single portions. Note: The ice bath prevents exothermic side reactions during initial activation.

  • Reaction: Allow the reaction to warm to room temperature naturally and stir for 12–16 hours. Monitor via TLC (Hexanes/EtOAc, UV active) to ensure the disappearance of the starting alcohol.

  • Self-Validating Workup: Quench the reaction with water. Extract with DCM (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ (removes unreacted carboxylic acid), followed by 1M HCl (removes DMAP and EDC-urea), and finally brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the pure ester.

Protocol B: Acyl Chloride Method

Mechanism & Causality: For less reactive or highly hindered carboxylic acids, pre-formation of the acyl chloride is required. Triethylamine (Et₃N) acts as an acid scavenger to neutralize the HCl generated during the reaction, which is the critical step to prevent the acid-catalyzed degradation of the cyclopropane ring.

  • Preparation: Dissolve (1-p-Tolyl-cyclopropyl)-methanol (1.0 equiv) in anhydrous DCM (0.2 M) under N₂.

  • Base Addition: Add Et₃N (2.0 equiv) and DMAP (0.05 equiv). Cool the mixture to 0 °C.

  • Acylation: Add the acyl chloride (1.2 equiv) dropwise over 15 minutes. Note: Dropwise addition prevents localized heating and controls the reaction rate, minimizing the risk of side reactions.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2–4 hours.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Quantitative Data Summarization

The following table summarizes the performance metrics of various esterification strategies applied to cyclopropylmethanols, highlighting the operational advantages of base-mediated protocols over traditional acidic methods.

Reaction ParameterSteglich Esterification (EDC/DMAP)Acyl Chloride (Et₃N/DMAP)Ni-Catalyzed TransesterificationFischer Esterification (H⁺)
Typical Yield 75% – 85%85% – 95%60% – 75%< 20% (Major degradation)
Reaction Time 12 – 16 hours2 – 4 hours2 – 6 hoursN/A
Steric Tolerance ModerateHighModerateLow
Primary Byproduct Water-soluble ureaEt₃N·HCl (salt)Volatile alcohol (e.g., MeOH)Ring-opened isomers
Risk of Ring Opening Very LowVery LowLowCritical / High
Scalability Good (up to 50g)Excellent (up to kg scale)Good (Specialized equipment)Poor

Conclusion

The successful esterification of (1-p-Tolyl-cyclopropyl)-methanol relies heavily on the circumvention of acid-catalyzed ring-opening pathways. By employing DMAP-catalyzed Steglich or acyl chloride methodologies, chemists can achieve high yields and high purity while maintaining the structural integrity of the neopentyl-like cyclopropane core. These protocols provide a robust, self-validating framework for the synthesis of complex pharmaceutical intermediates.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20253000, (1-P-Tolyl-cyclopropyl)-methanol." PubChem. URL:[Link]

  • Wang, Y., et al. "Manganese-catalyzed cyclopropanation of allylic alcohols with sulfones." Nature Communications, vol. 13, 2022. PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (1-p-Tolyl-cyclopropyl)-methanol

Welcome to the Technical Support Center for the synthesis of (1-p-Tolyl-cyclopropyl)-methanol . As a Senior Application Scientist, I frequently observe that yield drops in this three-step sequence—cyclopropanation, hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (1-p-Tolyl-cyclopropyl)-methanol . As a Senior Application Scientist, I frequently observe that yield drops in this three-step sequence—cyclopropanation, hydrolysis, and reduction—are rarely due to poor reagent quality. Instead, they stem from a misunderstanding of the physical chemistry at play, specifically phase-transfer dynamics, steric hindrance, and emulsion formation.

This guide deconstructs the causality behind these bottlenecks and provides field-proven, self-validating protocols to maximize your overall yield.

Optimized Synthetic Workflow

G A p-Tolylacetonitrile B 1-(p-Tolyl)cyclopropane- carbonitrile A->B 1,2-Dibromoethane NaOH, TEBAC PTC, 60 °C C 1-(p-Tolyl)cyclopropane- carboxylic acid B->C KOH, Ethylene Glycol Reflux (150 °C) 24-48 h D (1-p-Tolyl-cyclopropyl)- methanol C->D LiAlH4, THF 0 °C to RT Fieser Workup

Synthetic workflow for (1-p-Tolyl-cyclopropyl)-methanol with optimized reagents.

Troubleshooting Guides & FAQs

Q1: Why is my yield of 1-(p-tolyl)cyclopropanecarbonitrile consistently below 60% when using NaH in DMF? Analysis: The alkylation of p-tolylacetonitrile with 1,2-dibromoethane under standard NaH conditions often suffers from incomplete dialkylation or competitive elimination side reactions (e.g., forming vinyl bromide). Solution: Switch to Phase Transfer Catalysis (PTC). Using 50% aqueous NaOH and Benzyltriethylammonium chloride (TEBAC) creates a biphasic system. The PTC shuttles the hydroxide ion into the organic phase, generating the carbanion. Because the first alkylation is intermolecular and the second is a rapid intramolecular ring closure, maintaining strict temperature control (initially 20 °C, then heating to 60 °C) ensures the ring closure outpaces any side reactions.

Q2: The hydrolysis of the cyclopropanecarbonitrile to the carboxylic acid stalls at the amide intermediate. How can I drive it to completion? Analysis: The cyclopropane ring introduces significant steric bulk and conformational rigidity [3], shielding the nitrile carbon from nucleophilic attack by hydroxide. Standard aqueous ethanolic conditions often stall at the intermediate carboxamide stage because the second step of hydrolysis (amide to carboxylic acid) is significantly slower than the first [4]. Solution: Standard reflux temperatures (~80 °C) lack the thermal energy required to overcome this activation barrier. Switch to a high-boiling solvent system like KOH in ethylene glycol. This allows you to safely reflux at 150–160 °C, driving the reaction to complete conversion.

Q3: During the final reduction with LiAlH₄, I am losing product during the aqueous workup. How do I improve recovery? Analysis: Unlike sodium borohydride, which is generally unreactive toward carboxylic acids, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of fully reducing the carboxylic acid to the primary alcohol [1]. Alternatively, borane-ammonia complexes catalyzed by titanium tetrachloride can be employed [2], but LiAlH₄ remains the most scalable choice. The yield loss is almost certainly occurring during the quench, where aluminum alkoxide complexes form thick, gelatinous emulsions that trap the target methanol. Solution: Implement the Fieser Workup . By sequentially adding specific ratios of water and 15% NaOH, the aluminum salts are hydrolyzed into a granular, easily filterable precipitate, completely eliminating emulsion formation and drastically improving isolated yield.

Experimental Protocols (Self-Validating Systems)
Step 1: Phase-Transfer Catalyzed Cyclopropanation
  • Setup: In a 500 mL flask equipped with a mechanical stirrer, add p-tolylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and TEBAC (0.05 eq).

  • Reaction: Slowly add 50% aqueous NaOH (4.0 eq) dropwise while maintaining the internal temperature below 25 °C using a water bath.

  • Heating: Once addition is complete, heat the vigorously stirred biphasic mixture to 60 °C for 4 hours.

  • Self-Validating Check: Monitor via 1 H NMR. The disappearance of the active methylene singlet (~3.7 ppm) of p-tolylacetonitrile and the appearance of symmetrical cyclopropyl multiplets (1.0–1.5 ppm) confirms complete dialkylation.

  • Workup: Dilute with water, extract with MTBE, wash with brine, dry over MgSO₄, and concentrate to yield 1-(p-tolyl)cyclopropanecarbonitrile.

Step 2: High-Temperature Basic Hydrolysis
  • Setup: Dissolve 1-(p-tolyl)cyclopropanecarbonitrile (1.0 eq) in ethylene glycol (5 volumes). Add KOH pellets (5.0 eq).

  • Reaction: Equip the flask with a reflux condenser and heat to 150–160 °C for 24–48 hours.

  • Self-Validating Check: Suspend a piece of damp universal indicator paper over the top of the reflux condenser; the continuous evolution of ammonia gas (turning the paper blue) actively confirms the conversion of the amide to the carboxylic acid. IR spectroscopy will show the disappearance of the C≡N stretch (2240 cm⁻¹) and the appearance of a broad O-H stretch (2500–3300 cm⁻¹).

  • Workup: Cool to room temperature, dilute with water, and wash with diethyl ether to remove unreacted amide/nitrile. Acidify the aqueous layer with 6M HCl to pH 2. The product, 1-(p-tolyl)cyclopropanecarboxylic acid, will precipitate as a white solid. Filter and dry.

Step 3: Hydride Reduction with Fieser Workup
  • Setup: Suspend LiAlH₄ (1.5 eq) in anhydrous THF (10 volumes) at 0 °C under nitrogen.

  • Reaction: Dissolve 1-(p-tolyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous THF and add dropwise to the LiAlH₄ suspension. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench (Fieser Method): For every n grams of LiAlH₄ used, systematically add:

    • n mL of distilled water (dropwise, extreme caution: exothermic H₂ evolution).

    • n mL of 15% aqueous NaOH.

    • 3n mL of distilled water.

  • Self-Validating Check: The success of the Fieser workup is visually self-evident—the formation of a crisp, white, granular precipitate that settles rapidly, leaving a clear THF supernatant. TLC (Hexane/EtOAc) will show complete consumption of the UV-active acid (low Rf​ ) to the higher- Rf​ alcohol.

  • Workup: Filter the granular salts through a Celite pad, wash the pad thoroughly with THF, and concentrate the filtrate to afford pure (1-p-Tolyl-cyclopropyl)-methanol.

Quantitative Data Summary

The table below summarizes the expected yield improvements when transitioning from standard literature conditions to the optimized protocols detailed above.

Reaction StepStandard ProtocolStandard YieldOptimized Protocol (Causality)Optimized Yield
1. Cyclopropanation NaH / DMF, 0 °C to RT55–65%50% NaOH / TEBAC, 60 °C (PTC mitigates elimination side reactions)85–92%
2. Hydrolysis NaOH / EtOH / H₂O, Reflux~40% (Stalls at amide)KOH / Ethylene Glycol, 150 °C (Thermal energy overcomes steric hindrance)88–95%
3. Reduction LiAlH₄ / THF, Acid Quench50–60% (Emulsion loss)LiAlH₄ / THF, Fieser Workup (Granular salts prevent product trapping)90–96%
References
  • Lithium Aluminum Hydride (LiAlH4)
  • Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I, Organic Syntheses.
  • Cyclopropyl cyanide, Wikipedia.
  • Additions to Metal-Activated Organonitriles, Chemical Reviews - ACS Public
Optimization

Technical Support Center: Optimizing Chromatographic Purification of (1-P-Tolyl-cyclopropyl)-methanol

Executive Summary (1-P-Tolyl-cyclopropyl)-methanol (CAS: 98480-35-4) is a specialized building block frequently utilized in medicinal chemistry and drug development [1]. Due to the inherent strain of the cyclopropane rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-P-Tolyl-cyclopropyl)-methanol (CAS: 98480-35-4) is a specialized building block frequently utilized in medicinal chemistry and drug development [1]. Due to the inherent strain of the cyclopropane ring and the varying polarities of synthesis byproducts, isolating this compound with high purity (>98%) requires a meticulously optimized chromatographic strategy. This guide provides mechanistic troubleshooting, quantitative parameters, and validated protocols for normal-phase silica gel purification.

Part 1: Mechanistic Pathway & Impurity Profiling

Before optimizing the chromatography, it is critical to understand the origin of the impurities. The target molecule is typically synthesized via the reduction of 1-(p-tolyl)cyclopropanecarboxylic acid or its corresponding esters.

Pathway SM 1-(p-Tolyl)cyclopropane- carboxylic acid/ester Reduction Reduction (e.g., LiAlH4 or NaBH4/AlCl3) SM->Reduction Target Target: (1-P-Tolyl-cyclopropyl)-methanol Reduction->Target Optimal Imp1 Impurity A: Unreacted Ester/Acid Reduction->Imp1 Incomplete Imp2 Impurity B: Ring-Opened Alcohol Reduction->Imp2 Lewis Acid Cleavage Imp3 Impurity C: Aldehyde Intermediate Reduction->Imp3 Partial Reduction

Synthesis pathway and generation of typical impurities during reduction.

Table 1: Quantitative Chromatographic Data for Impurity Profiling

Conditions: Normal Phase Silica Gel (60 Å, 40-63 µm); Mobile Phase: Hexane/Ethyl Acetate (85:15 v/v).

CompoundStructural FeaturesRelative PolarityExpected TLC Rf​ UV Activity (254 nm)
Unreacted Ester Hydrophobic, no H-bond donorsLow0.65 - 0.75Strong (Tolyl ring)
Aldehyde Intermediate Carbonyl dipole, no H-bond donorsMedium0.50 - 0.60Strong (Tolyl ring)
(1-P-Tolyl-cyclopropyl)-methanol Primary alcohol (H-bond donor) High 0.30 - 0.35 Strong (Tolyl ring)
Ring-Opened Alcohols Primary alcohol, loss of ring strainHigh0.25 - 0.35Strong (Tolyl ring)

Part 2: Troubleshooting & FAQs

Q1: I am observing co-elution of my target product with a ring-opened impurity. How can I resolve them? Causality & Solution: Ring-opened impurities (e.g., 2-(p-tolyl)butan-1-ol) occur when the highly strained cyclopropane ring undergoes electrophilic cleavage. This is often catalyzed by Lewis acids (like AlCl3​ ) used in conjunction with NaBH4​ during the reduction step. Because both the target and the impurity are primary alcohols with similar molecular weights, their hydrogen-bonding interactions with the silica silanol groups are nearly identical, leading to co-elution in standard Hexane/Ethyl Acetate systems. Action: Switch the mobile phase modifier. Replace Ethyl Acetate with a less hydrogen-bond-accepting solvent like Methyl tert-butyl ether (MTBE) or Diethyl Ether, paired with Heptane. This alters the selectivity ( α ) by relying more on dipole-dipole interactions rather than hydrogen bonding, often providing the necessary ΔRf​≥0.1 for separation.

Q2: My isolated (1-P-Tolyl-cyclopropyl)-methanol fraction contains a broad, tailing peak. What causes this and how do I fix it? Causality & Solution: Tailing of primary alcohols on silica gel is caused by overly strong, non-linear hydrogen bonding between the hydroxyl group of the methanol moiety and the acidic silanol sites on the silica stationary phase. Action: Implement a self-validating step gradient. Start with a highly non-polar system (e.g., 5% EtOAc in Hexane) to elute the ester and aldehyde impurities completely. Once the baseline is verified via UV detection, step the gradient to 15-20% EtOAc. Avoiding column overloading (keep sample-to-silica ratio 1:50) is usually sufficient to sharpen the band without needing mobile phase additives.

Q3: Why is dry loading recommended over wet loading for this specific molecule? Causality & Solution: (1-P-Tolyl-cyclopropyl)-methanol has a molecular weight of 162.23 g/mol and is highly soluble in moderately polar solvents like Dichloromethane (DCM) [2]. If you wet-load the sample using DCM, the strong solvent will carry the analyte down the column before the mobile phase can establish equilibrium, causing severe band broadening and destroying resolution. Dry loading onto silica gel evaporates the strong solvent entirely, ensuring the sample enters the column as an infinitely narrow band, maximizing theoretical plates ( N ).

Part 3: Validated Step-by-Step Purification Protocol

This protocol establishes a self-validating workflow for the isolation of (1-P-Tolyl-cyclopropyl)-methanol using Flash Column Chromatography.

Materials Required:

  • Flash Silica Gel (40-63 µm, 60 Å pore size)

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • TLC Plates (Silica gel 60 F254​ )

  • UV Lamp (254 nm) and Potassium Permanganate ( KMnO4​ ) stain

Step 1: Reaction Quench and Pre-Treatment
  • Ensure the reduction reaction is fully quenched (e.g., using Fieser's method for LiAlH4​ or saturated NH4​Cl for NaBH4​ ) to destroy reactive metal complexes that could degrade the cyclopropyl ring during concentration.

  • Extract the aqueous layer with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude oil.

Step 2: Dry Loading Preparation
  • Dissolve the crude oil in a minimum volume of DCM (approx. 5 mL per gram of crude).

  • Add dry silica gel to the flask (mass ratio of 1:3, crude to silica).

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained. Self-Validation Check: The powder must not clump; clumping indicates residual solvent or water, which will ruin chromatographic resolution.

Step 3: Column Packing and Equilibration
  • Pack the column with a silica-to-crude ratio of 50:1 using the slurry method with 100% Hexanes.

  • Load the dry-loaded sample powder evenly onto the top of the silica bed. Add a 1 cm protective layer of clean sea sand.

  • Equilibrate the column with 2 column volumes (CV) of 5% Ethyl Acetate in Hexanes.

Step 4: Gradient Elution & Fraction Collection
  • Elute Impurities: Run 3 CVs of 5% Ethyl Acetate in Hexanes. Collect large fractions. Self-Validation Check: Spot fractions on TLC; UV-active spots near the solvent front ( Rf​ > 0.6) confirm the successful removal of unreacted ester/aldehyde.

  • Elute Target: Increase the gradient to 15% Ethyl Acetate in Hexanes. Collect smaller, high-resolution fractions.

  • Monitor fractions via TLC. The target (1-P-Tolyl-cyclopropyl)-methanol will elute at an Rf​ of ~0.35 (in 85:15 Hexane:EtOAc). It is strongly UV-active (due to the p-tolyl group) and stains bright yellow/brown with KMnO4​ (due to the oxidizable primary alcohol).

Step 5: Pooling and Concentration
  • Pool only the fractions showing a single, pure spot at Rf​ 0.35.

  • Concentrate under reduced pressure. Keep the water bath temperature 40°C to prevent potential thermal degradation or volatilization of the low-molecular-weight product.

  • Dry under high vacuum to yield the pure product [3].

Workflow Start Crude Mixture TLC TLC Screening (Determine Rf) Start->TLC Load Dry Loading (Silica Powder) TLC->Load Elute Gradient Elution (5% -> 15% EtOAc) Load->Elute Collect Fraction Analysis (UV & KMnO4) Elute->Collect Pure Pure Product Pool Collect->Pure

Self-validating workflow for the chromatographic purification of the target molecule.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20253000, (1-P-Tolyl-cyclopropyl)-methanol" PubChem, [Link]

Troubleshooting

Resolving overlapping NMR signals in (1-P-Tolyl-cyclopropyl)-methanol analysis

Welcome to the Technical Support Center. Structural verification of (1-P-Tolyl-cyclopropyl)-methanol presents unique spectroscopic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Structural verification of (1-P-Tolyl-cyclopropyl)-methanol presents unique spectroscopic challenges. The molecule features a rigid cyclopropane ring with diastereotopic protons, an enantiotopic hydroxymethyl group, and a para-substituted aromatic system. Due to the narrow chemical shift dispersion of these environments, severe signal overlap is common.

This guide is designed to provide scientists and drug development professionals with field-proven, self-validating protocols to disentangle complex spectra. We do not just provide the steps; we explain the fundamental physical causality behind each technique to ensure you can adapt these principles to your specific experimental conditions.

Diagnostic Workflow

NMR_Workflow Start Signal Overlap Detected in 1H NMR Spectrum Identify Identify Problematic Spectral Region Start->Identify Cyclo Cyclopropane Protons (0.7 - 1.2 ppm) Identify->Cyclo Hydro Hydroxymethyl Protons (~3.6 ppm) Identify->Hydro Arom p-Tolyl Protons (7.1 - 7.3 ppm) Identify->Arom PureShift Apply Pure Shift NMR (PSYCHE Sequence) Cyclo->PureShift LSR Titrate with Lanthanide Shift Reagent (Eu(fod)3) Hydro->LSR ASIS Perform ASIS Titration (CDCl3 to C6D6) Arom->ASIS Resolved Signals Resolved: Proceed to Integration PureShift->Resolved LSR->Resolved ASIS->Resolved

Figure 1: Diagnostic workflow for resolving overlapping 1 H NMR signals based on chemical shift regions.

Troubleshooting FAQs
Q1: The cyclopropane ring protons (0.7–1.2 ppm) appear as an unresolvable, continuous multiplet. How can I extract accurate chemical shifts for integration?

The Causality: The cyclopropane ring contains two enantiotopic CH2​ groups (due to the symmetry plane passing through C1, the p-tolyl group, and the −CH2​OH group). However, the two protons within each CH2​ group are diastereotopic (one is syn to the p-tolyl group, the other is anti). Because the scalar coupling ( JHH​ ) is on the same order of magnitude as the chemical shift difference ( Δν ), they form a heavily coupled, second-order AA′BB′ spin system that overlaps entirely.

The Solution: Implement Pure Shift NMR Spectroscopy (specifically the PSYCHE sequence). Pure shift methods utilize low-flip-angle swept-frequency (chirp) pulses combined with weak field gradients to selectively refocus homonuclear J-evolution during chunked acquisition periods. By effectively suppressing the scalar couplings, the complex multiplet collapses into two distinct, highly resolved singlets representing the syn and anti protons .

Q2: The hydroxymethyl ( −CH2​OH ) protons are obscured by residual solvent peaks or water around 3.6 ppm. How do I isolate them without running a 2D experiment?

The Causality: The −CH2​OH protons are enantiotopic and typically appear as a singlet (assuming fast hydroxyl exchange). Their chemical shift is highly sensitive to concentration and hydrogen bonding, often drifting into regions obscured by common aliphatic impurities.

The Solution: Utilize a Lanthanide Shift Reagent (LSR) , such as Eu(fod)3​ . The paramagnetic Eu3+ ion acts as a hard Lewis acid, coordinating exclusively to the lone pairs on the hydroxyl oxygen. This interaction induces a massive pseudocontact (dipolar) shift governed by the McConnell-Robertson equation ( Δδ∝(3cos2θ−1)/r3 ). Because the shift magnitude is strictly distance-dependent, the −CH2​OH protons will shift drastically downfield (away from the crowded 3–4 ppm region), while non-coordinating impurities remain static . This creates a self-validating system: the closer a proton is to the hydroxyl group, the further it shifts.

Q3: The aromatic protons of the p-tolyl group appear as a single broad peak instead of the expected doublets. How can I resolve the ortho and meta protons?

The Causality: The electron-donating effects of both the cyclopropyl group and the para-methyl group can coincidentally result in nearly identical electron densities at the ortho and meta positions of the aromatic ring when dissolved in isotropic solvents like CDCl3​ .

The Solution: Exploit the Aromatic Solvent Induced Shift (ASIS) . By substituting CDCl3​ with benzene- d6​ ( C6​D6​ ), you introduce a highly anisotropic solvent. Benzene molecules form transient, non-random collision complexes with the solute, aligning their electron-rich π -clouds away from the electron-rich p-tolyl ring and toward more electron-deficient regions. This differential shielding cone selectively alters the local magnetic field ( Blocal​ ) of the ortho versus meta protons, pulling the overlapping signals apart into two distinct doublets .

Quantitative Data Summary: Resolution Techniques
TechniqueTarget RegionPrimary MechanismTypical Shift RangeProsCons
Pure Shift (PSYCHE) Cyclopropane (0.7–1.2 ppm)Homonuclear broad-band decoupling ( JHH​ suppression).No change in δ ; collapses multiplets to singlets.Unparalleled resolution; true chemical shifts retained.Lower sensitivity; requires higher sample concentration.
LSR Titration ( Eu(fod)3​ ) Hydroxymethyl (~3.6 ppm)Paramagnetic pseudocontact shift via Lewis acid-base coordination.Shifts −CH2​OH by +2.0 to +10.0 ppm downfield.Drastically separates signals based on 3D spatial distance.Broadens peaks slightly due to paramagnetic relaxation.
ASIS Titration p-Tolyl Aromatic (7.1–7.3 ppm)Differential magnetic anisotropy via transient collision complexes.Shifts aromatic protons by ± 0.1 to 0.5 ppm.Non-destructive; inexpensive; preserves coupling patterns.Shift magnitude is highly dependent on molecular dipole.
Standard Operating Procedures (SOPs)
Protocol 1: Pure Shift NMR (PSYCHE) Acquisition

Note: This protocol is self-validating. The success of the experiment is immediately confirmed by the complete absence of J-coupling in the resulting spectrum.

  • Sample Preparation: Prepare a high-concentration sample (~30–50 mg) of (1-P-Tolyl-cyclopropyl)-methanol in 0.6 mL of CDCl3​ . High concentration compensates for the inherent sensitivity loss of slice-selective pure shift techniques.

  • Setup: Load the sample, tune, match, and shim the spectrometer carefully. High field homogeneity is critical for pure shift chunking.

  • Sequence Selection: Load the PSYCHE pulse sequence from the spectrometer library.

  • Parameter Optimization: Set the flip angle for the chirp pulses to a low value (typically 15° to 20°) to balance signal-to-noise ratio and spectral purity. Set the data chunk duration ( tc​ ) to ~15 ms to ensure J-evolution is refocused effectively before the next chunk is acquired.

  • Acquisition & Processing: Acquire the pseudo-2D dataset. Process using the automated pure shift macro to reconstruct the 1D decoupled spectrum.

Protocol 2: Lanthanide Shift Reagent (LSR) Titration
  • Reagent Preparation: Dry the Eu(fod)3​ reagent in a desiccator over P2​O5​ under vacuum for 24 hours prior to use. Crucial Causality: Trace moisture will competitively coordinate to the Europium ion, quenching the paramagnetic shift effect.

  • Baseline Acquisition: Prepare a 0.1 M sample of the substrate in CDCl3​ and acquire a standard 1 H NMR spectrum.

  • Titration: Add Eu(fod)3​ in precise 5 mol% increments relative to the substrate concentration.

  • Equilibration: Shake the NMR tube gently for 60 seconds to ensure complete dissolution and dynamic complexation.

  • Tracking: Acquire a 1 H NMR spectrum after each addition. Plot the observed chemical shift ( δ ) versus the molar ratio of [LSR]/[Substrate] . The linear extrapolation of this plot validates the assignment of the −CH2​OH protons versus the cyclopropyl protons.

Protocol 3: ASIS Titration
  • Baseline: Acquire a baseline 1 H NMR spectrum in CDCl3​ , noting the exact chemical shift of the unresolved aromatic multiplet.

  • Solvent Exchange: Evaporate the CDCl3​ under a gentle stream of nitrogen.

  • Titration: Redissolve the sample in a 75:25 (v/v) mixture of CDCl3​ and C6​D6​ . Acquire a spectrum.

  • Resolution: Repeat the process, increasing the C6​D6​ ratio (50:50, 25:75, 0:100) until the ortho and meta protons of the p-tolyl group are fully resolved into distinct, integrable doublets.

References
  • Chapter 8: Pure Shift 2D NMR Spectroscopy - Fast 2D Solution-state NMR Concepts and Applications (Royal Society of Chemistry). Adams, R. W., & Castañar, L. (2023). URL:[Link]

  • Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols - Organic Letters (ACS Publications). Ghosh, I., Zeng, H., & Kishi, Y. (2004). URL:[Link]

Optimization

Technical Support Center: Troubleshooting Scale-Up Synthesis of (1-p-Tolyl-cyclopropyl)-methanol

Welcome to the Technical Support Center for the scale-up synthesis of (1-p-Tolyl-cyclopropyl)-methanol. This guide is designed exclusively for process chemists, researchers, and drug development professionals facing chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of (1-p-Tolyl-cyclopropyl)-methanol. This guide is designed exclusively for process chemists, researchers, and drug development professionals facing challenges in translating bench-scale cyclopropanation and reduction reactions to pilot-plant operations.

Below, we address the mechanistic causality behind common impurities—such as mono-alkylation, amine formation, and cyclopropane ring-opening—and provide self-validating protocols to ensure high-purity yields.

Workflow & Impurity Signaling Pathway

SynthesisPathway A p-Tolylacetonitrile + 1,2-Dibromoethane B 1-(p-Tolyl)cyclopropane- carbonitrile A->B NaOH, PTC (Cyclopropanation) I1 Mono-alkylated (Des-bromo) Impurity A->I1 Incomplete Alkylation C 1-(p-Tolyl)cyclopropane- carboxylic acid B->C KOH, Heat (Hydrolysis) I2 Primary Amine Impurity B->I2 Direct LiAlH4 Reduction D (1-p-Tolyl-cyclopropyl)- methanol C->D BH3-THF (Reduction) I3 Ring-Opened Alcohol C->I3 Harsh Lewis Acid Conditions

Reaction pathway for (1-p-Tolyl-cyclopropyl)-methanol highlighting key intermediates and impurities.

Section 1: Troubleshooting FAQs

Q1: During the cyclopropanation of p-tolylacetonitrile, my scale-up batch shows >15% mono-alkylated (open-chain) impurities. How do I force ring closure? A1: The synthesis of 1-(p-tolyl)cyclopropanecarbonitrile relies on a sequential double alkylation of p-tolylacetonitrile with 1,2-dibromoethane under [1]. The mono-alkylated intermediate (4-bromo-2-(p-tolyl)butanenitrile) requires a second deprotonation to undergo intramolecular cyclization. In scale-up, inadequate mixing in the biphasic system (e.g., 50% aq. NaOH / organic solvent) leads to poor interfacial area, stalling the reaction at the mono-alkylated stage. Solution: Increase the impeller agitation rate to maximize the interfacial surface area and utilize a highly lipophilic phase-transfer catalyst like tetrabutylammonium bromide (TBAB). Maintain a strict excess of 1,2-dibromoethane (1.5–2.0 equivalents) and ensure the reaction temperature is firmly controlled at 50–60 °C to provide the thermodynamic driving force for ring closure.

Q2: I attempted a direct reduction of 1-(p-tolyl)cyclopropanecarbonitrile to the target alcohol using LiAlH₄, but LC-MS shows a massive primary amine peak. Why? A2: Direct reduction of a nitrile to an alcohol is mechanistically unfavorable without first isolating an aldehyde intermediate. When the nitrile is treated with an aggressive, unmoderated hydride source like Lithium Aluminum Hydride (LiAlH₄), it is rapidly over-reduced to [2]. Solution: You must alter the synthetic route to bypass the amine trajectory. The industry standard is a two-step sequence: first, hydrolyze the nitrile to[3] using KOH in ethylene glycol; second, reduce the resulting carboxylic acid to the target alcohol using Borane-THF.

Q3: My final product is contaminated with ring-opened aliphatic alcohols. What causes cyclopropane cleavage during reduction? A3: Cyclopropanes possess significant Baeyer ring strain (~27.5 kcal/mol) and are highly susceptible to[4]. If you are using a Borane reduction system containing strong Lewis acids (e.g., BF₃·OEt₂ additives) or operating at elevated temperatures, the Lewis acid coordinates to the cyclopropane ring, facilitating heterolytic cleavage. Solution: Use pure Borane-Tetrahydrofuran (BH₃·THF) without Lewis acid additives. Keep the reduction temperature strictly between 0 °C and 25 °C, and quench the reaction carefully at 0 °C to prevent thermal spikes that exacerbate ring strain relief.

Section 2: Quantitative Data & Optimization

The choice of reducing agent and substrate drastically impacts the impurity profile. The table below summarizes the expected outcomes when optimizing the reduction step.

SubstrateReducing AgentTemp (°C)Target Alcohol Yield (%)Amine Impurity (%)Ring-Opened Impurity (%)Scalability Rating
NitrileLiAlH₄0 to 65< 5%> 85%2 - 5%Poor
NitrileDIBAL-H then NaBH₄-78 to 065 - 70%< 2%< 1%Moderate (Cryo needed)
Carboxylic AcidLiAlH₄0 to 2575 - 80%0%5 - 10%Moderate (Safety risks)
Carboxylic Acid BH₃·THF 0 to 25 88 - 95% 0% < 1% Excellent

Section 3: Standardized Experimental Protocol

Self-Validating Reduction of 1-(p-Tolyl)cyclopropanecarboxylic acid to (1-p-Tolyl-cyclopropyl)-methanol

Causality & Trustworthiness: This protocol utilizes[5] to selectively reduce the carboxylic acid without triggering cyclopropane ring-opening. The self-validating mechanism relies on monitoring hydrogen gas evolution during the initial borane addition; the cessation of gas evolution physically confirms the complete formation of the intermediate triacyloxyborane complex before reduction proceeds.

Step-by-Step Methodology:

  • Preparation: Under an inert nitrogen atmosphere, dissolve 1.0 equivalent (e.g., 50 g) of 1-(p-tolyl)cyclopropanecarboxylic acid in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M solution.

  • Cooling: Chill the reactor to 0 °C using an ice/brine bath.

  • Borane Addition: Dropwise add 1.5 equivalents of a 1.0 M BH₃·THF solution.

    • Validation Checkpoint: Observe immediate, controlled evolution of hydrogen gas. Maintain the internal temperature below 10 °C during addition to prevent thermal ring-opening.

  • Reaction Maturation: Once the addition is complete and gas evolution subsides (confirming intermediate formation), remove the cooling bath and allow the mixture to warm to 20–25 °C. Stir for 4–6 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via HPLC. Proceed to the quench phase only when unreacted starting material is <1%.

  • Quenching: Recool the reactor to 0 °C. Carefully add Methanol dropwise until effervescence ceases. This destroys excess borane and cleaves the borate esters.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and 1M NaOH. The NaOH wash is critical as it selectively removes any unreacted trace acid into the aqueous phase. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the highly pure [6].

References

  • PubChem. "(1-P-Tolyl-cyclopropyl)-methanol". National Center for Biotechnology Information.[Link]

  • ECHO Chemical. "1-(p-Tolyl)cyclopropanecarboxylic acid". [Link]

  • Google Patents. "WO2006096810A2 - Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0] hexanes".
  • Queen Mary University of London (QMRO). "EXPLORING THE REACTIONS OF SMALL RINGS".[Link]

  • Google Patents. "WO2015112441A1 - Metallo-beta-lactamase inhibitors".

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Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates with (1-P-Tolyl-cyclopropyl)-methanol Derived Catalysts

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for catalytic systems involving ligands derived from (1-P-Tolyl-cyclopropyl)-methanol. This document provides in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for catalytic systems involving ligands derived from (1-P-Tolyl-cyclopropyl)-methanol. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome common challenges, particularly low reaction conversion rates.

A Note on the Catalytic System

It is a common point of clarification that (1-P-Tolyl-cyclopropyl)-methanol itself is not the catalyst. Rather, it serves as a valuable precursor for synthesizing more complex ligands, such as cyclopropylmethylphosphines.[1][2] These ligands, when combined with a metal source (commonly palladium), form the active catalytic species essential for reactions like Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[3][4] This guide is structured around the use of such a derived ligand in a typical palladium-catalyzed cross-coupling reaction, addressing issues that can arise from catalyst formation through to reaction completion.

Part 1: Troubleshooting Guide

This section is designed as a logical workflow to diagnose and resolve poor reaction performance.

Q1: My reaction has stalled with low conversion. What are the first things I should check?

Low or no conversion is a common but solvable issue. Before diving into complex parameter optimization, start with a systematic check of the foundational elements of your experiment. The formation of a black precipitate (palladium black) is a classic sign that your catalyst has decomposed and is no longer active in the solution.[5]

Initial Diagnostic Checklist:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction was set up under a robustly inert atmosphere (Argon or Nitrogen). Check for leaks in your Schlenk line or glovebox.[6][7]

  • Solvent and Reagent Quality: Have you used anhydrous, degassed solvents?[5] The presence of water or oxygen can be detrimental.[5] Ensure starting materials are pure, as impurities can poison the catalyst.[8]

  • Reagent Addition Sequence: The order in which you add reagents can significantly impact the formation of the active catalyst.[9] Review your protocol against established literature procedures for your specific reaction type.

  • Visual Confirmation: Did you observe the formation of palladium black? This indicates catalyst agglomeration and deactivation, a common cause of stalled reactions.[5]

Below is a workflow to guide your initial troubleshooting steps.

G Start Low Conversion Observed Inert Verify Inert Atmosphere (Schlenk Line / Glovebox) Start->Inert Step 1 Reagents Check Reagent & Solvent Quality (Anhydrous, Degassed, Pure) Inert->Reagents Step 2 Pd_Black Inspect for Pd Black Precipitate Reagents->Pd_Black Step 3 Optimize Proceed to Parameter Optimization Pd_Black->Optimize If all checks pass

Caption: Initial troubleshooting workflow for low conversion.

Q2: I suspect a problem with my catalyst activation. How can I troubleshoot this?

Many modern cross-coupling reactions use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[10][11] Inefficient activation is a primary cause of low conversion because it results in a low concentration of the active catalyst.[5][10]

Key Areas to Investigate:

  • Ligand Integrity: Phosphine-based ligands are susceptible to oxidation.[5][10] Ensure your ligand, derived from (1-P-Tolyl-cyclopropyl)-methanol, has been stored and handled under an inert atmosphere. If the ligand is degraded, it cannot effectively stabilize the Pd(0) center.

  • Ligand-to-Metal Ratio: This ratio is critical. Too little ligand can lead to catalyst decomposition (Pd black), while a large excess can sometimes inhibit the reaction by creating saturated, unreactive metal centers.[8][9]

    • Recommendation: Screen ratios from 1:1 to 2.5:1 (Ligand:Pd) to find the optimal balance for your specific substrate and reaction conditions.

  • Base and Additives: The base is not just a stoichiometric reagent; it plays a crucial role in the activation of the precatalyst and the transmetalation step.[3][12]

    • Ensure the base is strong enough, soluble in the reaction medium, and finely powdered for maximum surface area.[13]

    • For some systems, trace amounts of water are required for efficient activation, particularly when using phosphate bases.[13]

G cluster_cycle Catalytic Cycle cluster_activation Precatalyst Activation Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)-R-X) Pd0->OxAdd R-X Deactivation Deactivation (Pd Black) Pd0->Deactivation O2, H2O, High Temp Trans Transmetalation (L-Pd(II)-R-R') OxAdd->Trans R'-B(OR)2 RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 R-R' PdII Pd(II) Precatalyst + Ligand PdII->Pd0 Reduction (Base, Solvent, etc.)

Caption: Simplified Palladium cross-coupling cycle and activation.

Q3: My reaction conditions might be suboptimal. Which parameters have the greatest impact?

Once you have ruled out fundamental setup errors, optimizing the reaction parameters is the next logical step.

ParameterCommon IssueRecommended ActionRationale
Temperature Too low: insufficient energy for oxidative addition or reductive elimination. Too high: catalyst or ligand decomposition.[8]Screen a range of temperatures (e.g., 60°C to 110°C). Start at the lower end of literature precedents for similar reactions.Every catalytic cycle has a specific activation energy barrier. High temperatures can accelerate side reactions and catalyst degradation.[8]
Solvent Poor solubility of reagents; incorrect polarity affecting catalyst stability or reactivity.Choose a solvent that fully dissolves all reagents at the reaction temperature. Common choices include Toluene, Dioxane, or THF. Ensure it is anhydrous and degassed.[5]Solvent polarity can influence the rate of key steps like oxidative addition and affect the stability of charged intermediates in the catalytic cycle.[14]
Concentration Too dilute: slows down bimolecular reaction steps. Too concentrated: can lead to solubility issues or side reactions.Most cross-coupling reactions run well between 0.1 M and 0.5 M with respect to the limiting reagent.Reaction kinetics are concentration-dependent. Finding the sweet spot can maximize turnover frequency while minimizing side product formation.[14]
Base Choice Base may be too weak, sterically hindered, or insoluble.Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice depends on the specific coupling partners. Ensure the base is fresh and dry.[15]The base is critical for the transmetalation step in Suzuki couplings and for generating the active nucleophile in other reactions. Its strength and solubility directly impact reaction rates.[15][16]

Part 2: Frequently Asked Questions (FAQs)

Q: How should I handle and store (1-P-Tolyl-cyclopropyl)-methanol and its derived phosphine ligand? A: (1-P-Tolyl-cyclopropyl)-methanol itself is a stable alcohol. However, the derived phosphine ligands are typically air-sensitive and prone to oxidation.[5][10] They should be stored under an inert atmosphere (argon or nitrogen) in a sealed container, preferably in a freezer to slow down any potential degradation pathways. All transfers and handling should be performed using standard air-free techniques, such as in a glovebox or on a Schlenk line.[6][17][18]

Q: What makes the cyclopropyl group on the ligand special? A: The cyclopropyl group is a unique structural motif. The high ring strain influences the electronic properties of adjacent atoms.[19] In ligand design, this can be used to fine-tune the electron-donating ability and steric bulk of the ligand, which in turn modulates the reactivity and stability of the metal catalyst.[20][21] This allows for precise control over the catalytic cycle.

Q: I see some homocoupling of my boronic acid starting material. What causes this? A: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. It is often caused by the presence of oxygen, which can re-oxidize the active Pd(0) to Pd(II), leading to a catalytic cycle that couples two boronic acid molecules.[22] To minimize this, ensure your reaction is rigorously degassed and maintained under a positive pressure of inert gas throughout the experiment.[8][16]

Q: Can I use a different palladium source? A: Yes, various palladium sources can be used, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycle precatalysts.[11][15] However, be aware that the activation pathway may differ.[12][23] For example, Pd(OAc)₂ requires reduction from Pd(II) to Pd(0), while Pd₂(dba)₃ is already a source of Pd(0) but contains dba ligands that can be inhibitory.[11] When changing the precatalyst, you may need to re-optimize the reaction conditions.

Part 3: Experimental Protocols

Protocol 1: General Procedure for In Situ Catalyst Formation and Cross-Coupling

This protocol provides a general guideline for a Suzuki-Miyaura reaction. All glassware should be oven-dried overnight and cooled under an inert atmosphere.[18][24]

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand derived from (1-P-Tolyl-cyclopropyl)-methanol (1.1-2.2 equivalents relative to palladium).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane) via syringe to the desired concentration (e.g., 0.2 M).[5]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[8]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[5]

References

  • Troubleshooting low conversion in palladium-catalyzed reactions of 1-Allyl-4-(trifluoromethyl)benzene. Benchchem.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
  • Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Prec
  • Challenges In Suzuki Coupling Reaction. Kairav Chemofarbe Industries Ltd.
  • Transferring Air-Sensitive Reagents. University of Nebraska-Lincoln.
  • Comparative Reactivity of Cyclopropylmethanol and Its Derivatives: A Guide for Researchers. Benchchem.
  • Handling air-sensitive reagents AL-134. Division of Research Safety, University of Illinois Urbana-Champaign.
  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. MilliporeSigma.
  • Hints for Handling Air-Sensitive Materials.
  • A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxid
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplin. White Rose Research Online.
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Cyclopropylmethanol. Actylis.
  • Quantifying ligand effects in high-oxidation-state metal c
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. Biointerface Research in Applied Chemistry.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to a Validated, Stability-Indicating HPLC Method for Purity Determination of (1-P-Tolyl-cyclopropyl)-methanol

Abstract This guide presents a comprehensive, in-depth validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (1-P-Tolyl-cyclopropyl)-methanol purity....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide presents a comprehensive, in-depth validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (1-P-Tolyl-cyclopropyl)-methanol purity. We move beyond a simple recitation of protocol steps, focusing instead on the scientific rationale and risk-based approach underpinning the method's development and validation. The objective is to demonstrate that the analytical procedure is fit for its intended purpose, providing a trustworthy and robust system for quality control in a drug development setting.[1][2][3] The performance of the validated method is compared against the stringent acceptance criteria defined by the International Council for Harmonisation (ICH) guidelines.[2][4] Experimental data for specificity, linearity, accuracy, precision, and robustness are presented to substantiate the method's suitability.

The Analytical Imperative: Purity as a Critical Quality Attribute

(1-P-Tolyl-cyclopropyl)-methanol (MW: 162.23 g/mol , Formula: C₁₁H₁₄O) is a key intermediate or active pharmaceutical ingredient (API) whose purity is a critical quality attribute (CQA) directly impacting the safety and efficacy of the final drug product.[5][6] The presence of impurities, whether from the synthetic route or degradation, must be accurately monitored and controlled. An analytical method intended for this purpose must not only quantify the main component but also be able to separate it from all potential impurities, a characteristic known as specificity.[7] The unique structure, containing a UV-active p-tolyl group and a potentially reactive cyclopropyl ring, requires a method that is both sensitive and stability-indicating.

Method Development Strategy: A Science and Risk-Based Approach

In line with modern analytical procedure development principles (ICH Q14), the initial HPLC method was designed based on the physicochemical properties of the analyte.[8]

  • Analyte Chemistry & Column Selection : The molecule possesses significant hydrophobicity due to the tolyl and cyclopropyl groups, making reversed-phase chromatography the logical choice. A C18 stationary phase is selected for its robust hydrophobic retention mechanism.

  • Mobile Phase & Detection : The p-tolyl chromophore exhibits a strong UV absorbance, allowing for sensitive detection. A preliminary UV scan of a dilute solution in methanol/water showed a maximum absorbance (λ-max) around 225 nm, which was chosen for detection to ensure high sensitivity. The mobile phase consists of a gradient of acetonitrile and a phosphate buffer. The buffer is critical for maintaining a constant pH, ensuring reproducible retention times and mitigating peak tailing that could arise from minor acidic or basic impurities.

Final Optimized Chromatographic Conditions:
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 min, hold for 5 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Analyte Conc. 1.0 mg/mL in 50:50 Acetonitrile:Water

The Validation Protocol: Demonstrating Fitness for Purpose

A validation protocol was designed and executed to demonstrate that the analytical procedure is suitable for its intended use, following the framework of the ICH Q2(R2) guideline.[1][2][9]

Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Reporting Dev Method Development Proto Validation Protocol Design Dev->Proto Define Parameters & Criteria Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Data Data Analysis & Comparison to Criteria Spec->Data Acc Accuracy (Recovery) Lin->Acc Lin->Data Prec Precision (Repeatability & Int.) Acc->Prec Acc->Data Rob Robustness Prec->Rob Prec->Data LOQ LOQ / LOD Rob->LOQ Rob->Data LOQ->Data Report Final Validation Report Data->Report Summarize Findings

Figure 1: HPLC Method Validation Workflow.
Specificity and Stability-Indicating Nature

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] To prove this and establish the stability-indicating nature of the method, forced degradation studies were performed as mandated by ICH guidelines.[10][11][12]

Experimental Protocol: A solution of (1-P-Tolyl-cyclopropyl)-methanol (1.0 mg/mL) was subjected to the following stress conditions to achieve 5-20% degradation[11]:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 48 hours.

  • Thermal Degradation: 105 °C (dry heat) for 72 hours.

  • Photolytic Degradation: Exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.

Causality: These conditions are chosen to simulate the potential stresses a drug substance might encounter during manufacturing, transport, and storage, thereby generating a realistic profile of potential degradation products.[10][13] The method's ability to separate the parent peak from all degradant peaks, confirmed with a photodiode array (PDA) detector for peak purity analysis, validates its specificity.

Forced_Degradation cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid (HCl) HPLC HPLC-PDA Analysis Acid->HPLC analyze stressed samples Base Base (NaOH) Base->HPLC analyze stressed samples Oxid Oxidation (H₂O₂) Oxid->HPLC analyze stressed samples Therm Thermal Therm->HPLC analyze stressed samples Photo Photolytic Photo->HPLC analyze stressed samples Analyte (1-P-Tolyl-cyclopropyl) -methanol Analyte->Acid subject to Analyte->Base subject to Analyte->Oxid subject to Analyte->Therm subject to Analyte->Photo subject to Result Demonstrate Resolution (Specificity) & Peak Purity HPLC->Result evaluate

Figure 2: Forced Degradation Study Workflow.
Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Experimental Protocol: A series of five solutions were prepared from a stock solution, ranging from 50% to 150% of the nominal assay concentration (0.5 mg/mL to 1.5 mg/mL). Each concentration was injected in triplicate.

Causality: This is essential for accurate quantitation. The range from 50% to 150% is standard for an assay of a drug substance, ensuring the method is accurate for both sub-potent and super-potent samples.[14]

Accuracy

Accuracy is the closeness of the test results to the true value and is assessed using recovery studies.[15]

Experimental Protocol: Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Nine determinations were made (3 concentrations, 3 replicates each), and the percentage recovery was calculated.

Causality: Spiking experiments confirm that the method can accurately measure the analyte without interference from other components in the sample matrix.[3]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14][16] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Six replicate preparations of the same sample at 100% concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: The repeatability experiment is repeated by a different analyst, on a different day, using a different instrument.

Causality: This demonstrates the method's consistency and transferability. Low variability in results (measured by Relative Standard Deviation, RSD) shows the method is reliable for routine use.[7]

Limit of Quantitation (LOQ)

LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is critical for the analysis of impurities.

Experimental Protocol: The LOQ was determined based on the signal-to-noise ratio method, aiming for a ratio of 10:1. The precision and accuracy at this concentration were then verified.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][15]

Experimental Protocol: The effect of small changes to the following parameters was evaluated:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.2 units)

Causality: Robustness testing provides confidence that normal operational variability will not adversely affect the results, a key requirement for methods used in a routine QC environment.[13]

Comparative Analysis: Method Performance vs. Acceptance Criteria

The following tables summarize the experimental results and compare them directly to the pre-defined acceptance criteria derived from ICH guidelines.

Table 1: Specificity and System Suitability

Parameter Result Acceptance Criteria Conclusion
Resolution (Analyte vs. Closest Impurity) > 2.5 for all stress conditions ≥ 2.0 Pass
Peak Purity Index (Analyte Peak) > 0.999 for all stress conditions > 0.995 Pass
Tailing Factor (Analyte Peak) 1.1 ≤ 2.0 Pass

| Theoretical Plates | > 5000 | ≥ 2000 | Pass |

Table 2: Linearity, Range, and LOQ

Parameter Result Acceptance Criteria Conclusion
Range 0.5 - 1.5 mg/mL 80% - 120% of nominal Pass
Correlation Coefficient (r²) 0.9998 ≥ 0.999 Pass

| LOQ | 0.001 mg/mL (0.1% of nominal) | S/N ≥ 10 | Pass |

Table 3: Accuracy (Recovery)

Concentration Level Mean Recovery (%) Acceptance Criteria Conclusion
80% 99.5% 98.0% - 102.0% Pass
100% 100.2% 98.0% - 102.0% Pass

| 120% | 100.8% | 98.0% - 102.0% | Pass |

Table 4: Precision (Relative Standard Deviation)

Precision Level RSD (%) Acceptance Criteria Conclusion
Repeatability (n=6) 0.45% ≤ 1.0% Pass

| Intermediate Precision (n=6) | 0.68% | ≤ 2.0% | Pass |

Table 5: Robustness

Varied Parameter Change % Change in Assay Acceptance Criteria Conclusion
Flow Rate +0.1 mL/min -0.5% Result within ± 2.0% Pass
Flow Rate -0.1 mL/min +0.6% Result within ± 2.0% Pass
Temperature +2 °C -0.2% Result within ± 2.0% Pass

| Temperature | -2 °C | +0.1% | Result within ± 2.0% | Pass |

Conclusion: A Validated Method for Confident Purity Determination

The experimental evidence overwhelmingly demonstrates that this RP-HPLC method is fit for the purpose of determining the purity of (1-P-Tolyl-cyclopropyl)-methanol. The method is specific, stability-indicating, linear, accurate, precise, and robust over the established range. The performance of the method, as detailed in the comparative tables, meets or exceeds the stringent requirements set forth by international regulatory guidelines. This self-validating system provides a high degree of confidence and trustworthiness in the analytical data generated, making it suitable for implementation in a regulated quality control laboratory for release and stability testing.[1][17][18]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation . ProPharma Group. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma Group. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies . International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation . European Medicines Agency. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . ECA Academy. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency. [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International - Chromatography Online. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. [Link]

  • (1-P-Tolyl-cyclopropyl)-methanol . PubChem, National Center for Biotechnology Information. [Link]

  • Validation/Verification of Analytical Procedures . European Directorate for the Quality of Medicines & HealthCare. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

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Comparative

Comparative study of synthetic routes for (1-P-Tolyl-cyclopropyl)-methanol

Introduction to the Target Molecule (1-p-Tolyl-cyclopropyl)-methanol is a highly versatile building block in modern medicinal chemistry and drug development. The incorporation of a 1,1-disubstituted cyclopropyl ring serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Target Molecule

(1-p-Tolyl-cyclopropyl)-methanol is a highly versatile building block in modern medicinal chemistry and drug development. The incorporation of a 1,1-disubstituted cyclopropyl ring serves as a rigidified bioisostere for gem-dimethyl or benzylic groups, significantly restricting conformational freedom[1]. This structural rigidification often enhances target binding affinity by reducing the entropic penalty upon receptor engagement and improves metabolic stability by shielding the benzylic position from cytochrome P450-mediated oxidation.

Synthesizing 1-arylcyclopropylmethanols requires careful strategic planning to construct the highly strained three-membered ring while preserving the oxidation state required for the primary alcohol[2]. This guide objectively compares the two most reliable synthetic pathways: the Nitrile-Mediated Route and the Direct Ester Route .

Comparative Overview of Synthetic Routes

The selection of a synthetic route depends heavily on the scale of the reaction, available safety infrastructure, and the need for step economy. Table 1 summarizes the core operational metrics for both pathways.

Table 1: High-Level Comparison of Synthetic Strategies

ParameterRoute A: Nitrile-Mediated (Classical)Route B: Direct Ester (Streamlined)
Starting Material p-TolylacetonitrileMethyl p-tolylacetate
Step Count 3 Steps2 Steps
Typical Overall Yield 55% – 65%60% – 75%
Key Reagents NaOH (aq), TEBAC, KOH, LiAlH₄NaH, LiAlH₄
Scalability Excellent (Phase-transfer catalysis)Moderate (Requires large-scale pyrophorics)
Safety Profile High (Avoids H₂ evolution in Step 1)Lower (Significant H₂ gas during alkylation)

Mechanistic Pathways & Causal Analysis

Both routes rely on a double deprotonation/alkylation sequence using 1,2-dibromoethane as the dielectrophile to close the cyclopropane ring. The fundamental divergence between the two routes lies in the acidity of the α-protons of the starting material, which dictates the choice of base and subsequent downstream transformations.

SynthesisRoutes SM1 p-Tolylacetonitrile Int1 1-(p-Tolyl)cyclopropanecarbonitrile SM1->Int1 1,2-Dibromoethane NaOH (aq), PTC SM2 Methyl p-tolylacetate Int3 Methyl 1-(p-Tolyl)cyclopropanecarboxylate SM2->Int3 1,2-Dibromoethane NaH, DMF/THF Int2 1-(p-Tolyl)cyclopropanecarboxylic acid Int1->Int2 KOH, Ethylene Glycol 150°C Product (1-p-Tolyl-cyclopropyl)-methanol Int2->Product LiAlH4, THF 0°C to RT Int3->Product LiAlH4, THF 0°C to RT

Figure 1: Divergent synthetic pathways for (1-p-Tolyl-cyclopropyl)-methanol.

Causality Behind Reagent Selection:
  • The Nitrile Advantage (Route A): The α-protons of p-tolylacetonitrile are relatively acidic (pKa ~21). This allows for the use of aqueous Sodium Hydroxide (NaOH) under Phase-Transfer Catalysis (PTC) conditions (e.g., using TEBAC)[3]. The quaternary ammonium salt shuttles the hydroxide ion into the organic phase to generate a highly nucleophilic carbanion, avoiding the need for strictly anhydrous conditions. However, nitriles resist direct, clean reduction to alcohols, necessitating an intermediate hydrolysis to the carboxylic acid.

  • The Ester Advantage (Route B): Esters have less acidic α-protons (pKa ~24). Aqueous bases are insufficient and would merely hydrolyze the ester. Therefore, strong, irreversible bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) in anhydrous solvents are required. The trade-off for this stricter operational requirement is the elimination of the hydrolysis step, as the resulting cyclopropanecarboxylate can be directly reduced to the alcohol[2].

Experimental Protocols

The following protocols are designed as self-validating systems. Observable physical changes are included to ensure the chemist can verify the success of each step in real-time.

Protocol A: Nitrile-Mediated Route (Scale-Up Friendly)

Step 1: Cyclopropanation via Phase-Transfer Catalysis

  • Setup: In a 1L round-bottom flask equipped with a mechanical stirrer, combine p-tolylacetonitrile (1.0 eq, 100 mmol) and 1,2-dibromoethane (1.5 eq, 150 mmol).

  • Catalyst Addition: Add triethylbenzylammonium chloride (TEBAC, 0.05 eq, 5 mmol).

  • Alkylation: Slowly add a 50% w/w aqueous NaOH solution (50 mL) dropwise. Self-Validation: The mixture will turn deep red/brown, and a mild exotherm will be observed, indicating carbanion formation and subsequent alkylation.

  • Completion: Stir vigorously at 45 °C for 6 hours. Dilute with water, extract with toluene, wash with 1M HCl to remove residual amines, and concentrate to yield 1-(p-tolyl)cyclopropanecarbonitrile[3].

Step 2: Hydrolysis

  • Setup: Dissolve the crude nitrile in ethylene glycol (100 mL) and add KOH pellets (4.0 eq).

  • Reflux: Heat the mixture to 150 °C for 12 hours. Causality: The highly sterically hindered nitrile requires forcing conditions and a high-boiling solvent to achieve full hydrolysis.

  • Isolation: Cool to room temperature, dilute with water, and wash with diethyl ether to remove non-acidic impurities. Acidify the aqueous layer with conc. HCl to pH 2. Self-Validation: A thick white precipitate of 1-(p-tolyl)cyclopropanecarboxylic acid will form immediately. Filter and dry.

Step 3: Reduction

  • Setup: Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under N₂.

  • Addition: Add the carboxylic acid (1.0 eq) dissolved in THF dropwise. Self-Validation: Vigorous H₂ gas evolution will occur as the acidic proton reacts with the first equivalent of hydride.

  • Workup: Stir at room temperature for 3 hours. Quench using the Fieser method (see Protocol B for details).

Protocol B: Direct Ester Route (Medicinal Chemistry Preferred)

Workflow Step1 Setup Anhydrous THF 0°C Step2 Deprotonation NaH Addition Step1->Step2 Step3 Alkylation 1,2-Dibromoethane Reflux Step2->Step3 Step4 Reduction LiAlH4 0°C to RT Step3->Step4 Step5 Quench Fieser Workup Step4->Step5 Step6 Isolation Extraction & Distillation Step5->Step6

Figure 2: Step-by-step experimental workflow for the direct ester route.

Step 1: Anhydrous Cyclopropanation

  • Base Preparation: To a flame-dried flask under N₂, add NaH (60% dispersion in mineral oil, 2.5 eq). Wash twice with anhydrous hexanes to remove the oil, then suspend in a 1:1 mixture of anhydrous DMF and THF. Causality: DMF accelerates the SN2 alkylation, while THF improves the solubility of the enolate.

  • Deprotonation: Cool to 0 °C. Add methyl p-tolylacetate (1.0 eq) dropwise. Self-Validation: Continuous H₂ gas evolution confirms active enolate formation. Stir for 30 minutes.

  • Alkylation: Add 1,2-dibromoethane (1.5 eq) dropwise. Warm to 60 °C and stir for 4 hours.

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash extensively with LiCl (aq) to remove DMF, dry over Na₂SO₄, and concentrate.

Step 2: Direct Reduction

  • Reduction: Suspend LiAlH₄ (1.0 eq) in anhydrous THF at 0 °C. Add the crude methyl 1-(p-tolyl)cyclopropanecarboxylate dropwise. Stir at room temperature for 2 hours.

  • Fieser Workup (Critical Step): To prevent the formation of an unfilterable, gelatinous aluminum hydroxide emulsion, quench the reaction strictly as follows: For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH (aq), and 3x mL of H₂O. Self-Validation: The grey suspension will transition into a crisp, granular white precipitate of aluminate salts.

  • Isolation: Filter the salts over a pad of Celite, wash with EtOAc, and concentrate the filtrate to yield pure (1-p-Tolyl-cyclopropyl)-methanol.

Performance & Analytical Comparison

Table 2: Analytical Profile and Operational Metrics

MetricRoute A: Nitrile-MediatedRoute B: Direct Ester
Chemoselectivity High. The intermediate hydrolysis strictly prevents over-reduction side products.Moderate. Risk of Claisen condensation if enolate formation is incomplete prior to alkylation.
Impurity Profile Trace unhydrolyzed amide/nitrile (easily removed via acid/base extraction).Trace unalkylated or mono-alkylated alcohol (requires careful chromatography).
Workup Complexity High. Requires strong acidification and handling of high-boiling ethylene glycol.Low. Direct Fieser workup yields a highly pure crude product.
Reagent Cost Low. Utilizes bulk industrial chemicals (NaOH, KOH).Medium. Requires anhydrous solvents and NaH.

Conclusion & Recommendations

For discovery-stage medicinal chemistry , where speed and step economy are paramount, Route B (Direct Ester) is the superior choice. It bypasses the harsh, time-consuming hydrolysis step and delivers the target (1-p-Tolyl-cyclopropyl)-methanol in two highly efficient steps.

Conversely, for process chemistry and large-scale manufacturing , Route A (Nitrile-Mediated) is strongly recommended. The ability to perform the cyclopropanation under aqueous phase-transfer conditions eliminates the severe safety hazards associated with handling stoichiometric quantities of pyrophoric Sodium Hydride and the massive volumes of hydrogen gas evolved during large-scale enolate formation.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1-P-Tolyl-cyclopropyl)-methanol

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory requirements, but as a self-validating system of risk mitigation. When handling specialized building blocks like (1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory requirements, but as a self-validating system of risk mitigation. When handling specialized building blocks like (1-P-Tolyl-cyclopropyl)-methanol , understanding the causality behind its hazards is just as critical as knowing which gloves to wear.

This guide provides a comprehensive, step-by-step operational and logistical framework for handling this compound, designed specifically for researchers and drug development professionals who demand rigorous scientific integrity.

Chemical Profile & Hazard Causality

(1-P-Tolyl-cyclopropyl)-methanol is a valuable synthetic intermediate featuring a cyclopropyl ring and a p-tolyl group. While not acutely lethal, its specific structural motifs dictate its hazard profile. The lipophilic p-tolyl group facilitates rapid dermal penetration, while the primary hydroxyl (-OH) group can cause localized hydrogen bonding and protein denaturation in the corneal epithelium, leading to severe ocular irritation [1].

Table 1: Quantitative Chemical & Hazard Profile

Property / SpecificationData ValueOperational Implication
CAS Number 98480-35-4Unique identifier for SDS cross-referencing.
Molecular Formula C₁₁H₁₄OOrganic alcohol; incompatible with strong oxidizers.
Molecular Weight 162.23 g/mol Used for stoichiometric calculations and waste tracking.
Flash Point ~119.8 °C (Predicted)Combustible, but poses low volatility risk at room temperature.
GHS Hazards H315, H319, H320Causes skin irritation and serious eye irritation [2].

Personal Protective Equipment (PPE) Matrix

According to OSHA’s Personal Protective Equipment Standard (29 CFR 1910 Subpart I), PPE must serve as a targeted barrier against specific workplace hazards [3]. The following matrix details the required PPE, grounded in the physicochemical properties of the compound.

Table 2: PPE Specifications and Causality

PPE CategoryRequired SpecificationScientific Causality & Validation
Hand Protection Nitrile Gloves (≥ 4 mil thickness)Causality: Nitrile provides superior chemical resistance to aliphatic and aromatic alcohols compared to latex, preventing transdermal absorption. Validation: Perform a tactile inflation test (trapping air in the glove) to check for pinhole leaks prior to donning.
Eye Protection ANSI Z87.1 Chemical Splash GogglesCausality: Standard safety glasses lack orbital seals. Goggles prevent aerosolized droplets or accidental splashes from reaching the ocular mucosa (mitigating H319 hazards).
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatCausality: Synthetic fabrics can melt into the skin during a fire. Cotton provides a breathable, sacrificial barrier against localized spills.
Respiratory None required under engineering controlsCausality: The high predicted flash point and low vapor pressure mean inhalation risks are minimal unless the compound is aerosolized or heated.

Operational Workflow & Handling Protocols

To maintain a self-validating safety system, every operational step must include a built-in verification check. The following workflow ensures that engineering controls and PPE work in tandem.

Workflow N1 1. Risk Assessment & SDS Review N2 2. Don Required PPE (Nitrile, Goggles, Coat) N1->N2 N3 3. Verify Engineering Controls (Fume Hood ≥ 100 fpm) N2->N3 N4 4. Dispense & Handle (1-P-Tolyl-cyclopropyl)-methanol N3->N4 N5 Spill Occurred? N4->N5 N6 Spill Response Protocol (Absorb & Contain) N5->N6 Yes N7 5. Hazardous Waste Segregation & Disposal N5->N7 No N6->N7 N8 6. Workspace Decontamination & PPE Doffing N7->N8

Operational workflow and spill response logic for handling (1-P-Tolyl-cyclopropyl)-methanol.
Step-by-Step Handling Methodology
  • Engineering Control Verification:

    • Action: Turn on the chemical fume hood and set the sash to the designated operational height (usually 18 inches).

    • Validation Check: Read the digital airflow monitor to ensure a face velocity of ≥ 100 feet per minute (fpm). Tape a small Kimwipe strip to the bottom of the sash to visually confirm inward directional airflow [4].

  • Dispensing and Weighing:

    • Action: Transfer the compound using a clean, stainless-steel spatula into an anti-static weigh boat.

    • Causality: Anti-static boats prevent the material from adhering to the sides or aerosolizing due to static charge buildup.

  • Reaction Setup:

    • Action: Dissolve the compound in the chosen reaction solvent within secondary containment (e.g., a spill tray).

    • Validation Check: Ensure the reaction vessel is securely clamped and that incompatible reagents (e.g., strong oxidizers) are physically segregated from the workspace.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is required to prevent environmental contamination and slip hazards.

Immediate Spill Response Protocol
  • Isolate & Assess: Halt all ongoing reactions. Verify that your PPE (specifically goggles and gloves) is uncompromised.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or commercial organic spill pads). Do not use combustible materials like sawdust.

  • Neutralization & Collection: Working from the perimeter inward, use a non-sparking scoop to collect the saturated absorbent.

    • Validation Check: Wipe the affected surface with a paper towel dampened with 70% isopropanol or ethanol to solubilize and remove any residual organic film, followed by a final wash with soap and water.

Hazardous Waste Disposal Plan
  • Solid Waste: Place contaminated absorbents, weigh boats, and compromised gloves into a heavy-duty, sealable polyethylene bag. Transfer this to a designated solid hazardous waste drum.

  • Liquid Waste: If the compound is dissolved in a solvent, route the mixture to the Non-Halogenated Organic Waste carboy (unless complexed with a halogenated solvent like DCM, in which case it must go to the Halogenated stream).

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the contents: "Hazardous Waste: Contains (1-P-Tolyl-cyclopropyl)-methanol (Irritant)."

References

  • Identifying and Evaluating Hazards in Research Laboratories , American Chemical Society (ACS).[Link]

  • Personal Protective Equipment (29 CFR 1910 Subpart I) , Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Safety – Chemical Fume Hoods QuickFacts , Occupational Safety and Health Administration (OSHA).[Link]

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